Diethyl isobutylmalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2-methylpropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFGNSZCYDFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064998 | |
| Record name | Diethyl isobutylmalonate | |
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Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-58-4 | |
| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl isobutylmalonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL ISOBUTYLMALONATE | |
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| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |
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| Record name | Diethyl isobutylmalonate | |
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| Record name | Diethyl isobutylmalonate | |
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| Record name | DIETHYL ISOBUTYLMALONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WL9E8A77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Diethyl Isobutylmalonate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.
Core Chemical Properties
This compound is a diester of isobutylmalonic acid and ethanol. It is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Quantitative Data Summary
A summary of the key quantitative chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | [1] |
| CAS Number | 10203-58-4 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀O₄ | [1][2][3] |
| Molecular Weight | 216.27 g/mol | [1][2][3] |
| Appearance | Colorless liquid/oily liquid | [4] |
| Boiling Point | 225 °C; 177-187 °C at 220 mmHg; 127-135 °C at 25 mmHg; 110-112 °C at 10 mmHg | [5][6][7] |
| Density | 0.97 g/cm³ | [7] |
| Refractive Index | 1.4220 | [7] |
| Flash Point | > 100 °C / > 212 °F | [4] |
| Solubility | Immiscible in water. | [4] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the alkylation of diethyl malonate with isobutyl bromide.[5] This reaction is a classic example of a malonic ester synthesis.
Detailed Experimental Protocol
The following protocol is based on established procedures for the synthesis of this compound.
Materials and Equipment:
-
Reactants: Sodium metal, absolute ethanol, diethyl malonate, isobutyl bromide.[6]
-
Solvents & Reagents: Chloroform, water, anhydrous sodium sulfate.[6]
-
Equipment: Round-bottom flask (three-necked), reflux condenser, dropping funnel, heating mantle, distillation apparatus, separatory funnel.
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, dissolve 5.75 g (0.25 mol) of sodium metal in 150 mL of absolute ethanol under a nitrogen atmosphere. The flask may need to be cooled in a water bath during this exothermic reaction.[6]
-
Enolate Formation: To the resulting sodium ethoxide solution, add 39 mL (0.250 mol) of diethyl malonate while cooling the mixture.[6]
-
Alkylation: Add 24 mL (0.250 mol) of isobutyl bromide to the solution.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 14 hours under a nitrogen atmosphere.[6]
-
Work-up: After reflux, evaporate the ethanol under reduced pressure. The remaining residue is then partitioned between chloroform and water.[6]
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[6] The reported yield for this method is 88%.[6]
Chemical Reactivity
The reactivity of this compound is centered around its ester functional groups and the alpha-carbon.
-
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield isobutylmalonic acid.[5]
-
Further Alkylation: The remaining acidic proton on the alpha-carbon can be removed by a strong base, allowing for a second alkylation reaction to introduce another substituent.
-
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.[5]
Synthesis Pathway
The following diagram illustrates the synthesis of this compound from diethyl malonate.
Caption: Synthesis of this compound via malonic ester synthesis.
References
- 1. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
Diethyl Isobutylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 10203-58-4
Chemical Formula: C₁₁H₂₀O₄
Molecular Weight: 216.27 g/mol
This in-depth technical guide provides a comprehensive overview of diethyl isobutylmalonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactions, and applications.
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 10203-58-4 | [1] |
| Molecular Formula | C₁₁H₂₀O₄ | [2] |
| Molecular Weight | 216.27 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Boiling Point | 110-112 °C at 10 mmHg; 127-135 °C at 25 mmHg | [3] |
| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | [1] |
| Synonyms | Diethyl 2-isobutylmalonate, Isobutylmalonic acid diethyl ester | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with an isobutyl halide.[3][4] This reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile.[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the alkylation of diethyl malonate.[3][4]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Diethyl malonate
-
Sodium metal or sodium ethoxide
-
Absolute ethanol
-
Isobutyl bromide
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.6 g, 70.5 mmol) in absolute ethanol (30 mL) with magnetic stirring. This step should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (11.3 mL, 70.5 mmol) dropwise. The mixture is then heated to reflux for 1.5 hours to ensure complete formation of the enolate.[4]
-
Alkylation: After cooling the solution, add isobutyl bromide (19.3 g, 142 mmol) dropwise. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a developing agent of ethyl acetate:n-hexane (1:4).[4]
-
Work-up: Upon completion of the reaction, cool the mixture and adjust the pH to acidic with a dilute HCl solution. Dilute the mixture with distilled water (20 mL) and extract the organic phase with ethyl acetate (3 x 20 mL).[4]
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10) to yield pure this compound as a colorless oily liquid.[4] A reported yield for this method is 50.1%.[4]
Key Reactions of this compound
This compound is a versatile intermediate that can undergo several important reactions, primarily centered around the ester functionalities and the active methylene proton.
Hydrolysis to Isobutylmalonic Acid
One of the most common applications of this compound is its hydrolysis to isobutylmalonic acid, which is a precursor for various pharmaceutical compounds.[4]
Experimental Protocol: Hydrolysis of this compound
This protocol describes the basic hydrolysis of this compound to isobutylmalonic acid.[4]
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, 12M)
-
Diethyl ether
-
Toluene
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (117.3 g, 542 mmol) in ethanol (500 mL). To this, add a solution of potassium hydroxide (125 g) dissolved in water (1000 cm³).[4]
-
Hydrolysis: Heat the resulting mixture to reflux for 5 hours.[4]
-
Work-up: After reflux, evaporate the ethanol and any methanol formed. Add water (1000 cm³) to the residue and acidify to pH 1.0 with 12M HCl.[4]
-
Extraction: Extract the isobutylmalonic acid with diethyl ether (4 x 500 mL).[4]
-
Isolation: Combine the ether extracts and evaporate the solvent. To the residue, add toluene (300 mL) and evaporate again to remove any remaining water. The resulting product is isobutylmalonic acid.[4]
Spectroscopic Data
The characterization of this compound is typically performed using a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
A representative ¹H NMR spectrum of this compound shows characteristic signals for the ethyl and isobutyl groups.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.20 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| 3.41 | Triplet (t) | 1H | -CH(COOEt)₂ |
| 1.80 | Triplet (t) | 2H | -CH₂-CH(CH₃)₂ |
| 1.57 | Multiplet (m) | 1H | -CH₂-CH (CH₃)₂ |
| 1.27 | Triplet (t) | 6H | -O-CH₂-CH₃ |
| 0.92 | Doublet (d) | 6H | -CH( CH₃ )₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6]
IR (Infrared) Spectroscopy:
The IR spectrum of this compound displays characteristic absorption bands for the ester carbonyl groups.[2]
| Wavenumber (cm⁻¹) | Description |
| ~1730-1750 | C=O stretch (ester) |
| ~1000-1300 | C-O stretch (ester) |
| ~2870-2960 | C-H stretch (alkane) |
Mass Spectrometry:
Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the compound.[1][2]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary role is as a precursor to isobutylmalonic acid and other substituted malonic esters, which are then incorporated into more complex drug molecules.[4] While this compound itself does not have a known direct biological activity, its derivatives are of significant interest. For instance, isovaleric acid esters, which can be conceptually derived from isobutylmalonic acid, have been investigated for their biological activities. Furthermore, various malonic acid derivatives have been studied as potent inhibitors of enzymes such as CD73, which is a target in cancer immunotherapy.[7]
The malonic ester synthesis, for which this compound is a key reagent, is a versatile method for the preparation of a wide range of carboxylic acids and their derivatives, many of which are intermediates in the synthesis of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(10203-58-4) 13C NMR spectrum [chemicalbook.com]
- 7. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Synthesis of Diethyl Isobutylmalonate from Diethyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl isobutylmalonate from diethyl malonate. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and a mechanistic overview of the reaction.
Introduction
The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of substituted malonic esters. These esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide focuses specifically on the synthesis of this compound, a process achieved through the reaction of diethyl malonate with an isobutyl halide in the presence of a strong base. The most common and effective base for this transformation is sodium ethoxide, which deprotonates the acidic α-carbon of diethyl malonate to form a resonance-stabilized enolate. This potent nucleophile then undergoes a substitution reaction with the isobutyl halide.
Reaction Mechanism and Principles
The synthesis of this compound from diethyl malonate is a classic example of a malonic ester synthesis, which proceeds via a three-step mechanism:
-
Deprotonation: Sodium ethoxide (NaOEt), a strong base, abstracts an acidic α-hydrogen from diethyl malonate. This deprotonation is facilitated by the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[1]
-
Nucleophilic Attack (SN2 Reaction): The generated resonance-stabilized enolate ion is a strong nucleophile. It attacks the electrophilic carbon of isobutyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming a new carbon-carbon bond.[2][3]
-
Work-up and Purification: Following the reaction, a series of work-up steps are performed to isolate and purify the desired this compound.
Careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct, diethyl diisobutylmalonate.[4] Using a 1:1 molar ratio of diethyl malonate to the alkylating agent is recommended.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound and related alkylated malonates.
Table 1: Reagent Quantities and Yields
| Diethyl Malonate (mol) | Sodium (mol) | Absolute Ethanol (mL) | Isobutyl Bromide (mol) | Product Yield (%) | Reference |
| 0.250 | 0.25 | 150 | 0.250 | 88 | [5] |
| 2.00 | 2.00 | 1000 | 2.00 | ~10% purity in 357g crude | [6] |
| 70.5 mmol | 70.5 mmol | 30 | 142 mmol | 50.1 | [6] |
Table 2: Reaction Conditions and Physical Properties
| Reaction Time (hours) | Reflux Temperature (°C) | Boiling Point (°C) | Pressure (mm Hg) | Reference |
| 14 | Not specified | 127-135 | 25 | [5] |
| 5 | Not specified | 177-187 | 220 | [6] |
| 1.5 (reflux), then heated to reflux | Not specified | Not specified | Not specified | [6] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: High-Yield Synthesis of this compound[5]
Materials:
-
Sodium metal (5.75 g, 0.25 mol)
-
Absolute Ethanol (150 mL)
-
Diethyl malonate (39 mL, 0.250 mol)
-
Isobutyl bromide (24 mL, 0.250 mol)
-
Chloroform
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a condenser and under a nitrogen atmosphere, dissolve sodium metal (5.75 g) in absolute ethanol (150 mL). The reaction is exothermic and should be cooled in a water bath.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (39 mL) with cooling.
-
Alkylation: Add isobutyl bromide (24 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 14 hours.
-
Work-up:
-
Remove the ethanol by evaporation under reduced pressure.
-
Partition the residue between chloroform and water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the solvent from the dried organic layer.
-
Distill the residue under reduced pressure to yield this compound as a colorless liquid (47.2 g, 88% yield).
-
Boiling Point: 127-135 °C at 25 mm Hg.[5]
-
Protocol 2: Alternative Synthesis and Purification[6]
Materials:
-
Sodium metal wire (1.6 g, 70.5 mmol)
-
Absolute Ethanol (30 mL)
-
Diethyl malonate (11.3 mL, 70.5 mmol)
-
Isobutyl bromide (19.3 g, 142 mmol)
-
Hydrochloric acid solution
-
Distilled water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide: In a 100 mL three-necked flask, slowly add metallic sodium wire (1.6 g) to absolute ethanol (30 mL) with magnetic stirring until fully dissolved.
-
Enolate Formation: Add diethyl malonate (11.3 mL) dropwise to the sodium ethoxide solution and reflux the mixture for 1.5 hours.
-
Alkylation: After cooling the solution, add isobutyl bromide (19.3 g) dropwise under dark conditions. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a developing agent of ethyl acetate: n-hexane = 1:4.
-
Work-up:
-
Adjust the pH of the solution to acidic with HCl solution.
-
Dilute with 20 mL of distilled water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Separate the product by column chromatography using a mobile phase of V(ethyl acetate): V(petroleum ether) = 1:10.
-
This yields 7.5 g of colorless oily this compound (50.1% yield).
-
Mandatory Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Answered: e. diethyl malonate: (1) sodium ethoxide; (2) isobutyl bromide; (3) HC1, H₂O + A IDA MUR TQ | bartleby [bartleby.com]
- 3. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physical Properties of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diethyl isobutylmalonate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.
Chemical Identity and Structure
-
IUPAC Name: diethyl 2-(2-methylpropyl)propanedioate[1]
-
Synonyms: Diethyl 2-isobutylmalonate, Isobutylmalonic acid diethyl ester[2]
-
Molecular Weight: 216.27 g/mol [1]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Physical Properties
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Physical Property | Value | Reference(s) |
| Molecular Weight | 216.27 g/mol | [1][2] |
| Boiling Point | 225 °C | [3] |
| 110-112 °C at 10 mmHg | [4] | |
| 113-116 °C at 16 mmHg | [2] | |
| Density | 0.97 g/cm³ | [4][5] |
| Refractive Index | 1.4220 | [4][5] |
| Flash Point | 225 °C | [4][5] |
| Solubility | Immiscible in water. Soluble in Chloroform and Methanol (Slightly). | [5] |
| Vapor Pressure | 0.0167 mmHg at 25 °C | [5][6] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory procedures.
3.1. Synthesis of this compound
This protocol describes a common method for the laboratory synthesis of this compound.
Caption: Synthesis workflow for this compound.
Protocol:
-
Sodium Ethoxide Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.
-
Alkylation: Following the formation of the diethyl malonate enolate, add isobutyl bromide (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up: After cooling, evaporate the ethanol under reduced pressure. To the residue, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[7]
3.2. Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus or by distillation.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Secure the test tube to the thermometer and immerse them in the heating bath.
-
Heat the bath gradually and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
The boiling point is the temperature at which the stream of bubbles is rapid and continuous, and upon slight cooling, the liquid just begins to enter the capillary tube.
3.3. Determination of Density
The density of this compound can be accurately measured using a pycnometer or a digital density meter according to standard methods like ASTM D1475 or ASTM D4052.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatic bath
Procedure (using a pycnometer):
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
3.4. Determination of Refractive Index
The refractive index is measured using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (commonly 20°C or 25°C) by circulating water from the constant temperature bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
3.5. Determination of Flash Point
The flash point can be determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed-Cup tester, following standard methods like ASTM D93 or ASTM D56.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
Procedure:
-
Place the sample of this compound into the test cup of the apparatus.
-
Heat the sample at a slow, constant rate while stirring.
-
At specified temperature intervals, introduce an ignition source (a small flame) into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.
3.6. Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
Procedure:
-
Water Solubility: To a small test tube containing a known volume (e.g., 1 mL) of distilled water, add a small, measured amount of this compound (e.g., 0.1 mL). Shake the mixture vigorously. Observe if the substance dissolves completely, forms a separate layer (immiscible), or is partially soluble.
-
Organic Solvent Solubility: Repeat the process with other solvents such as chloroform and methanol to determine its solubility in common organic media.
Safety Information
-
Hazard Statements: May be harmful if swallowed. Causes eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling.
-
For detailed safety information, refer to the Safety Data Sheet (SDS).[6][8]
This guide provides essential physical property data and standardized methodologies for this compound to aid researchers and professionals in its handling, application, and development.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. prepchem.com [prepchem.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. Page loading... [guidechem.com]
- 8. store.astm.org [store.astm.org]
Spectral Analysis of Diethyl Isobutylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for diethyl isobutylmalonate, a key intermediate in pharmaceutical synthesis. The document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.20 | Quartet | 4H | 7.0 | -O-CH₂ -CH₃ |
| 3.41 | Triplet | 1H | 8.0 | -CH(CH )-CH₂- |
| 1.80 | Triplet | 2H | 7.0 | -CH-CH₂ -CH(CH₃)₂ |
| 1.57 | Multiplet | 1H | - | -CH₂-CH (CH₃)₂ |
| 1.27 | Triplet | 6H | 8.0 | -O-CH₂-CH₃ |
| 0.92 | Doublet | 6H | 7.0 | -CH( CH₃ )₂ |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Type |
| 168.9 | C=O |
| 61.3 | -O-C H₂-CH₃ |
| 51.9 | -C H(COOEt)₂ |
| 38.8 | -C H₂-CH(CH₃)₂ |
| 25.5 | -C H(CH₃)₂ |
| 22.5 | -CH(C H₃)₂ |
| 14.1 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy Data
Technique: Neat (liquid film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1468 | Medium | C-H bend (alkane) |
| 1368 | Medium | C-H bend (alkane) |
| 1250-1030 | Strong, Broad | C-O stretch (ester) |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 216 | < 5 | [M]⁺ (Molecular Ion) |
| 171 | ~ 20 | [M - OCH₂CH₃]⁺ |
| 160 | ~ 10 | [M - C₄H₈]⁺ |
| 143 | ~ 15 | [M - COOCH₂CH₃]⁺ |
| 115 | ~ 40 | [M - COOCH₂CH₃ - C₂H₄]⁺ |
| 88 | ~ 100 | [CH₃CH₂OOC=CH₂]⁺ (Base Peak) |
| 57 | ~ 50 | [C₄H₉]⁺ |
| 43 | ~ 60 | [CH(CH₃)₂]⁺ |
| 29 | ~ 70 | [CH₂CH₃]⁺ |
Experimental Protocols
The following sections detail the methodologies used for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A 300 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation: A single drop of neat this compound was placed between two potassium bromide (KBr) salt plates to create a thin liquid film.
-
Data Acquisition: The IR spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or a gas chromatograph inlet. The sample was vaporized by heating.
-
Ionization: The gaseous sample molecules were bombarded with a beam of electrons with an energy of 70 eV.
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured, and a mass spectrum was generated.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Diethyl Isobutylmalonate: A Comprehensive Technical Overview of its Synthesis, Properties, and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl isobutylmalonate, a derivative of malonic acid, holds a significant place in the landscape of organic synthesis, particularly as a key intermediate in the production of various pharmaceuticals, most notably barbiturates. This technical guide provides an in-depth exploration of the discovery and history of this compound, contextualized within the broader development of the malonic ester synthesis. It offers a detailed examination of its physicochemical properties, comprehensive experimental protocols for its synthesis, and a look into its historical applications. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical methodologies.
Introduction
The study of malonic esters and their derivatives is a cornerstone of modern organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. This compound, with the chemical formula C₁₁H₂₀O₄, is a specific and important member of this class of compounds. Its utility stems from the reactivity of the α-carbon, which is activated by two adjacent carbonyl groups, allowing for facile alkylation. This reactivity has been harnessed for the synthesis of a wide array of more complex molecules.
This guide will delve into the historical context that led to the synthesis of compounds like this compound, summarize its key quantitative data, provide detailed experimental procedures for its preparation, and illustrate the fundamental chemical pathways involved.
Historical Context and Discovery
While the specific individual who first synthesized this compound is not prominently documented, its discovery is intrinsically linked to the development of the malonic ester synthesis . This synthetic method, a cornerstone of organic chemistry, allows for the conversion of diethyl malonate into a variety of substituted carboxylic acids.
The foundational work on substances with "active methylene groups" (a CH₂ group flanked by two electron-withdrawing groups) was significantly advanced by the American chemist Arthur Michael in the late 19th century. In 1887, Michael published his seminal work on the addition of sodium salts of malonic esters to α,β-unsaturated carbonyl compounds, a reaction now famously known as the Michael Addition .[1] This work highlighted the synthetic potential of the enolates derived from malonic esters.
The broader utility of malonic esters for alkylation was explored by numerous chemists of that era. The synthesis of barbiturates, a class of central nervous system depressants, became a major application for alkylated malonic esters. The parent compound, barbituric acid, was first synthesized by Adolf von Baeyer in 1864.[2][3] Subsequently, the synthesis of various barbiturate derivatives was achieved through the condensation of substituted malonic esters with urea.[4][5] This created a significant demand for a wide variety of alkylated diethyl malonates, including this compound, as precursors to drugs with specific pharmacological profiles.
The general synthetic pathway to this compound is a classic example of the malonic ester synthesis, a reaction that has been a staple in organic chemistry for over a century.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and the optimization of reaction conditions.
Data Presentation: Quantitative Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₄ | [6] |
| Molecular Weight | 216.27 g/mol | [6] |
| CAS Number | 10203-58-4 | [7][8] |
| Appearance | Colorless to slightly pale yellow liquid/oil | [7][9] |
| Boiling Point | 225 °C (at 760 mmHg) | [10][11] |
| 110-112 °C (at 10 mmHg) | [9] | |
| 113-116 °C (at 16 mmHg) | [12] | |
| Density | 0.97 g/cm³ | [9] |
| Refractive Index | 1.4220 | [9] |
| Flash Point | 225 °C | [9] |
| Solubility | Slightly soluble in chloroform and methanol. | [9] |
Experimental Protocols
The synthesis of this compound is a standard procedure in many organic chemistry laboratories. Below are detailed experimental protocols based on established methods.
Synthesis of this compound via Malonic Ester Alkylation
This protocol details the synthesis of this compound from diethyl malonate and isobutyl bromide.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Isobutyl bromide
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Report 1: General Procedure [13]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 46.0 g (2.00 mol) of sodium metal to 1000 cm³ of anhydrous ethanol. The reaction is exothermic and should be controlled by cooling if necessary.
-
Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, add 320 g (2.00 mol) of diethyl malonate to the solution at room temperature. Stir the resulting mixture for 30 minutes.
-
Alkylation: Add 274 g (2.00 mol) of isobutyl bromide to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up: After cooling, evaporate the ethanol using a rotary evaporator. To the cooled residue, add 1500 ml of cold water and 500 ml of ethyl acetate.
-
Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent from the dried organic layer. The residue can be purified by distillation to obtain this compound. A boiling point of 177-187 °C at 220 mmHg has been reported for a product containing approximately 10% this compound.[13]
Report 2: Alternative Procedure with Chromatographic Purification [13]
-
Preparation of Sodium Ethoxide: In a 100 ml three-necked flask, add 30 ml of absolute ethanol followed by the slow addition of 1.6 g (70.5 mmol) of metallic sodium.
-
Formation of the Enolate: After the sodium has completely dissolved, add 11.3 ml (70.5 mmol) of diethyl malonate dropwise. Reflux the mixture for 1.5 hours.
-
Alkylation: After cooling the solution, add 19.3 g (142 mmol) of isobutyl bromide dropwise under dark conditions. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a developing agent of ethyl acetate: n-hexane = 1:4.
-
Work-up: After the reaction is complete, adjust the pH of the solution to acidic using HCl solution and dilute with 20 ml of distilled water.
-
Extraction and Drying: Extract the aqueous phase with ethyl acetate (3 x 20 ml). Dry the combined organic phases with anhydrous Na₂SO₄.
-
Purification: Separate the product by column chromatography using a mobile phase of ethyl acetate: petroleum ether = 1:10. This procedure has been reported to yield 7.5 g of this compound (a 50.1% yield).[13]
Reaction Pathways and Mechanisms
The synthesis of this compound is a classic example of the malonic ester synthesis. The key steps involve the formation of a resonance-stabilized enolate followed by a nucleophilic substitution reaction.
Malonic Ester Synthesis Pathway
The overall synthetic scheme for this compound is as follows:
Caption: General workflow for the synthesis of this compound.
Hydrolysis and Decarboxylation
A common subsequent reaction for alkylated malonic esters is hydrolysis followed by decarboxylation to yield a substituted carboxylic acid. In the case of this compound, this would produce isovaleric acid.
Caption: Subsequent hydrolysis and decarboxylation of this compound.
Conclusion
This compound, while not a compound of household recognition, represents a significant molecule within the history and practice of organic synthesis. Its preparation is a classic illustration of the powerful malonic ester synthesis, a method that has been instrumental in the development of countless pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its historical context, physicochemical properties, and detailed synthetic protocols. For researchers and professionals in drug development, a thorough understanding of such fundamental building blocks and the reactions that produce them is essential for the innovation of new and improved therapeutic agents. The continued application of these foundational synthetic methods underscores their enduring importance in the chemical sciences.
References
- 1. biographicalmemoirs.org [biographicalmemoirs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 10203-58-4 [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. This compound | 10203-58-4 | KAA20358 [biosynth.com]
- 11. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]
- 12. This compound [webbook.nist.gov]
- 13. Page loading... [guidechem.com]
Diethyl isobutylmalonate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No. 10203-58-4). The information is compiled from safety data sheets and chemical databases to ensure researchers can work with this compound safely and effectively.
Chemical Identification and Properties
This compound is a branched-chain malonate ester primarily used as an intermediate in pharmaceutical synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | [2] |
| CAS Number | 10203-58-4 | [2][3][4] |
| Molecular Formula | C₁₁H₂₀O₄ | [1][2][4] |
| Molecular Weight | 216.27 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | 225 °C | [1][4] |
| Flash Point | 103.1 °C | [3] |
| Density | 0.97 g/cm³ | [3] |
| Vapor Pressure | 0.0167 mmHg at 25°C | [3] |
| Solubility | Immiscible in water; Slightly soluble in chloroform and methanol | [3][4] |
Hazard Identification and Classification
The primary health hazard associated with this compound is acute oral toxicity.[2][3] It is classified as Harmful if swallowed.[2][3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Source:[2][3] |
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[3][5]
-
P270: Do not eat, drink or smoke when using this product.[3][5]
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P501: Dispose of contents/container in accordance with local regulations.[3][5]
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Engineering Controls:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear nitrile gloves and a flame-resistant lab coat or other impervious clothing.[1][3] Gloves should be inspected before use, and hands should be washed and dried after handling.[3]
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is typically not required.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]
Caption: PPE Selection Workflow for Handling this compound.
Handling and Storage
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Ensure adequate ventilation during use.[3] Wash hands thoroughly after handling.[3] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists. | [3] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor. | [3] |
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: The product is a combustible liquid.[3] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[4][6] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
-
Accidental Release Measures: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[3] Personnel should wear appropriate PPE.[3] Absorb the spill with an inert material, such as vermiculite, sand, or earth, and place it in a suitable container for disposal as hazardous waste.[1][7]
Caption: Spill Response Procedure for this compound.
Stability and Reactivity
-
Reactivity: No data available.[3]
-
Chemical Stability: The product is stable under normal storage conditions.[5]
-
Conditions to Avoid: Avoid sources of ignition.[6]
-
Incompatible Materials: Strong acids, bases, and oxidizing agents.[5][6]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] The primary known toxicological effect is from oral ingestion.
Table 4: Acute Toxicity Data
| Route | Classification | Endpoint | Finding | Source(s) |
| Oral | Category 4 | LD50 | Harmful if swallowed | [2][3] |
| Inhalation | Not Classified | - | No data available | [3] |
| Dermal | Not Classified | - | No data available | [3] |
| Skin Corrosion/Irritation | Not Classified | - | No data available | [3] |
| Serious Eye Damage/Irritation | Not Classified | - | No data available | [3] |
Experimental Protocols
Detailed toxicological studies for this compound are not publicly available. However, the classification of "Acute Toxicity, Oral, Category 4" is typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Methodology for OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This protocol is cited as a representative method for determining the acute oral toxicity classification of a chemical.
-
Objective: To identify a dose that causes signs of toxicity but not mortality. This allows for classification and labeling with a high degree of accuracy while minimizing the use of animals.
-
Principle: The test involves administering the substance in a stepwise procedure using a set of defined doses (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on existing information about the substance.
-
Procedure:
-
A single animal (typically a female rat) is dosed at the selected starting level.
-
The animal is observed for signs of toxicity for up to 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.
-
Outcome of the Sighting Study:
-
If the animal dies, the main study is conducted at a lower dose level.
-
If the animal shows clear signs of toxicity, the main study is conducted at the same dose level.
-
If the animal shows no signs of toxicity, the next higher dose level is used for the next animal.
-
-
-
Main Study:
-
Once the toxic dose range is identified, four additional animals are dosed at that level.
-
The number of animals showing signs of toxicity determines the GHS classification. For Category 4 ("Harmful if swallowed"), this typically corresponds to the 300 mg/kg dose level causing toxicity but not mortality in the majority of animals.
-
-
Data Analysis: The results are evaluated based on mortality and evidence of substance-related toxicity. This leads to a definitive GHS classification and the associated hazard statements.
References
- 1. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]
- 2. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
An In-depth Technical Guide on the Solubility of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl isobutylmalonate, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and for formulation in various applications, including pharmaceuticals.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10203-58-4 |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol [1] |
| Appearance | Clear, colorless to pale yellow oil/liquid |
| Boiling Point | 110-112°C at 10 mmHg |
| Density | 0.97 g/cm³ |
Solubility Profile
The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a moderately polar molecule due to the presence of two ester functional groups. However, the isobutyl and ethyl groups contribute to its nonpolar character. This dual nature dictates its solubility in various organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. The following table summarizes the available qualitative and estimated quantitative solubility information. For comparison, data for the related compound diethyl butylmalonate is also included where available.
| Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Notes |
| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | |
| Ethanol | C₂H₅OH | Soluble (Estimated) | Not Specified | Generally good solubility is expected based on the behavior of similar malonate esters. |
| Diethyl Ether | (C₂H₅)₂O | Soluble (Estimated) | Not Specified | Generally good solubility is expected based on the behavior of similar malonate esters. |
| Acetone | C₃H₆O | Soluble (Estimated) | Not Specified | Generally good solubility is expected based on the behavior of similar malonate esters. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (Estimated) | Not Specified | A related compound, diethyl butylmalonate, is soluble at 100 mg/mL. |
| Water | H₂O | Insoluble (Estimated) | 20 | Malonate esters generally have very limited solubility in water. |
Qualitative Solubility Observations
Based on the principles of chemical interactions, this compound is expected to be soluble in a range of non-polar to moderately polar organic solvents. Its solubility is predicted to be lower in highly polar solvents and negligible in water.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol can be adapted for both qualitative and quantitative measurements. For aqueous solubility determination, standardized methods such as ASTM E1148 can be consulted.[2]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Calibrated positive displacement pipettes or microsyringes
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system
-
Syringe filters (solvent-compatible, e.g., 0.22 µm)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solute should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.
-
If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved solute.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the respective solvent with known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of a compound in a given solvent.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the conditions of interest.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of diethyl isobutylmalonate, a valuable intermediate in pharmaceutical synthesis, notably for the production of isobutyl malonic acid.[1] The primary synthetic route involves the alkylation of diethyl malonate with isobutyl bromide, a classic example of malonic ester synthesis.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction (SN2). Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide to form a new carbon-carbon bond, yielding this compound.
Experimental Protocols
Two representative protocols are detailed below, offering slight variations in scale, reaction time, and purification methods.
Protocol 1: General Laboratory Scale Synthesis
This protocol is adapted from established laboratory procedures for the alkylation of diethyl malonate.[2]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Isobutyl bromide
-
Chloroform (or other suitable extraction solvent like ethyl acetate)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 5.75 g (0.25 mol) of sodium metal in 150 mL of absolute ethanol. This reaction is exothermic and should be performed with caution, cooling the flask in a water bath if necessary. Ensure the setup is protected from atmospheric moisture.
-
Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, add 39 mL (0.250 mol) of diethyl malonate dropwise to the solution while cooling the flask in a water bath. Stir the resulting mixture.
-
Alkylation: To the solution of the diethyl malonate enolate, add 24 mL (0.250 mol) of isobutyl bromide.
-
Reaction: Heat the mixture to reflux and maintain reflux for 14 hours under a nitrogen atmosphere.[2]
-
Work-up:
-
After the reflux period, remove the ethanol using a rotary evaporator.
-
Partition the residue between chloroform and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Evaporate the solvent from the dried organic layer. Purify the resulting residue by vacuum distillation to obtain this compound as a colorless liquid.[2]
Protocol 2: Alternative Work-up and Purification
This protocol provides an alternative work-up and purification method which may be suitable depending on the available equipment and desired purity.[1]
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
Ethyl acetate
-
n-Hexane or petroleum ether
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask, add 30 mL of absolute ethanol followed by the slow addition of 1.6 g (70.5 mmol) of metallic sodium.
-
Enolate Formation: After the sodium has completely dissolved, add 11.3 mL (70.5 mmol) of diethyl malonate dropwise. Heat the mixture to reflux for 1.5 hours.[1]
-
Alkylation: Cool the solution and then add 19.3 g (142 mmol) of isobutyl bromide dropwise under dark conditions. Heat the mixture to reflux.[1]
-
Reaction Monitoring: Monitor the reaction progress using TLC with a developing agent of ethyl acetate: n-hexane (1:4).[1]
-
Work-up:
-
After the reaction is complete, adjust the pH of the solution to acidic with an HCl solution.
-
Dilute the mixture with 20 mL of distilled water.
-
Extract the aqueous phase three times with 20 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification: After filtering off the drying agent, concentrate the solution and purify the product by column chromatography using a mobile phase of ethyl acetate: petroleum ether (1:10). This will yield this compound as a colorless oily liquid.[1]
Data Presentation
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | ||
| Diethyl Malonate | 0.250 mol | 70.5 mmol |
| Sodium | 0.25 mol | 70.5 mmol |
| Isobutyl Bromide | 0.250 mol | 142 mmol |
| Reaction Conditions | ||
| Reflux Time | 14 hours[2] | Monitored by TLC[1] |
| Product Information | ||
| Yield | 88%[2] | 50.1%[1] |
| Physical Appearance | Colorless liquid[2] | Colorless oily liquid[1] |
| Boiling Point | 127°-135° C (25 mm Hg)[2] | Not reported |
| Characterization Data | ||
| ¹H NMR (300 MHz, CDCl₃) | δ 4.20 (q, J=7 Hz, 4H), 3.41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H)[2] | Not reported |
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Key steps in the this compound synthesis mechanism.
References
Application Notes and Protocols for the Alkylation of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the alkylation of diethyl isobutylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for laboratory synthesis.
Reaction Overview
The alkylation of this compound follows a classic malonic ester synthesis pathway.[2][3] The process involves the deprotonation of the α-carbon of diethyl malonate with a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to yield the alkylated product.[2][3] Sodium ethoxide is a commonly used base for this transformation as it avoids potential transesterification side reactions.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from two reported procedures for the synthesis of this compound.
| Parameter | Report 1[1] | Report 2[1] |
| Starting Materials | ||
| Diethyl Malonate | 320 g (2.00 mol) | 11.3 mL (70.5 mmol) |
| Sodium | 46.0 g (2.00 mol) | 1.6 g (70.5 mmol) |
| Anhydrous Ethanol | 1000 cm³ | 30 mL |
| Isobutyl Bromide | 274 g (2.00 mol) | 19.3 g (142 mmol) |
| Reaction Conditions | ||
| Enolate Formation | Stirred at room temperature for 30 minutes | Refluxed for 1.5 hours |
| Alkylation | Refluxed for 5 hours | Heated to reflux |
| Work-up & Purification | ||
| Solvents | Water, Ethyl Acetate | Ethyl Acetate, Distilled Water |
| Drying Agent | Na₂SO₄ | Anhydrous Na₂SO₄ |
| Purification Method | Distillation | Column Chromatography |
| Product Information | ||
| Product | This compound (colorless liquid) | This compound (colorless oily liquid) |
| Yield | 357 g (containing ~10% product) | 7.5 g (50.1%) |
| Boiling Point | 177-187 °C / 220 mmHg | Not Reported |
Experimental Protocols
Below are two detailed protocols for the alkylation of this compound.
Protocol 1: Large-Scale Synthesis
This protocol is adapted from a procedure for a 2.00 molar scale reaction.[1]
Materials:
-
Diethyl malonate (320 g, 2.00 mol)
-
Sodium metal (46.0 g, 2.00 mol)
-
Anhydrous ethanol (1000 cm³)
-
Isobutyl bromide (274 g, 2.00 mol)
-
Cold water (1500 mL)
-
Ethyl acetate (500 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (46.0 g) to anhydrous ethanol (1000 cm³).
-
Once the sodium has completely dissolved, add diethyl malonate (320 g) to the sodium ethoxide solution at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add isobutyl bromide (274 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After reflux, remove the ethanol by evaporation under reduced pressure.
-
To the cooled residue, add cold water (1500 mL) and ethyl acetate (500 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic layer by evaporation.
-
Purify the residue by distillation to obtain this compound.
Protocol 2: Small-Scale Synthesis with Chromatographic Purification
This protocol is suitable for a smaller scale reaction (70.5 mmol) and utilizes column chromatography for purification.[1]
Materials:
-
Diethyl malonate (11.3 mL, 70.5 mmol)
-
Sodium metal wire (1.6 g, 70.5 mmol)
-
Absolute ethanol (30 mL)
-
Isobutyl bromide (19.3 g, 142 mmol)
-
Hydrochloric acid (HCl) solution
-
Distilled water (20 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
100 mL three-necked flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
TLC plates and developing chamber
-
Separatory funnel
-
Column chromatography setup
Procedure:
-
In a 100 mL three-necked flask containing absolute ethanol (30 mL), slowly add metallic sodium wire (1.6 g) with magnetic stirring until fully dissolved.
-
Add diethyl malonate (11.3 mL) dropwise to the sodium ethoxide solution.
-
Heat the mixture to reflux for 1.5 hours.
-
After cooling the solution, add isobutyl bromide (19.3 g) dropwise under dark conditions.
-
Heat the mixture to reflux. Monitor the reaction progress by TLC (developing agent: ethyl acetate: n-hexane = 1:4).
-
Upon completion, adjust the pH of the solution to acidic with HCl solution.
-
Dilute the mixture with distilled water (20 mL).
-
Extract the organic phase with ethyl acetate (3 x 20 mL).
-
Dry the combined organic extracts with anhydrous Na₂SO₄.
-
Purify the product by column chromatography using a solvent system of ethyl acetate and petroleum ether (1:10) to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the alkylation of this compound.
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols: Hydrolysis of Diethyl Isobutylmalonate to Isobutylmalonic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the hydrolysis of diethyl isobutylmalonate, a key synthetic transformation for the production of isobutylmalonic acid. Isobutylmalonic acid is a valuable building block in the synthesis of various pharmaceutical compounds. These application notes detail the chemical background, a validated experimental protocol, and expected outcomes. The protocol is presented with clarity and precision to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
The hydrolysis of malonic esters is a fundamental reaction in organic chemistry, enabling the conversion of dialkyl malonates to their corresponding dicarboxylic acids.[1][2][3] This process is a critical step in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[1][2] The saponification of this compound, followed by acidification, yields isobutylmalonic acid. This reaction proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbons, leading to the formation of a carboxylate salt, which is subsequently protonated.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantitative data for the hydrolysis of this compound to isobutylmalonic acid based on established protocols.[4]
| Parameter | Value | Moles (mmol) |
| Reactants | ||
| This compound | 117.3 g | 542 |
| Potassium Hydroxide | 125 g | 2228 |
| Solvents | ||
| Ethanol | 500 mL | - |
| Water | 1000 mL | - |
| Toluene | 300 mL + 150 mL | - |
| n-Hexane | 500 mL + 50 mL | - |
| Reaction Conditions | ||
| Reaction Time | 5 hours | - |
| Reaction Temperature | Reflux | - |
| Product | ||
| Isobutylmalonic Acid (Yield) | 72.8 g (84%) | 455 |
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of isobutylmalonic acid.[4]
4.1 Materials and Reagents:
-
This compound (542 mmol, 117.3 g)
-
Potassium hydroxide (125 g)
-
Ethanol (500 mL)
-
Deionized Water (1000 mL)
-
12 M Hydrochloric Acid (HCl)
-
Diethyl ether (4 x 500 mL)
-
Toluene (300 mL and 150 mL)
-
n-Hexane (500 mL and 50 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
4.2 Equipment:
-
Round-bottom flask (appropriate size for the reaction volume)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
4.3 Reaction Procedure:
-
Saponification:
-
Prepare a solution of this compound (117.3 g) in 500 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 125 g of potassium hydroxide in 1000 cm³ of water.
-
Add the potassium hydroxide solution to the ethanolic solution of this compound.
-
Heat the resulting mixture to reflux and maintain for 5 hours with stirring.[4]
-
-
Solvent Removal:
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the ethanol and methanol (if formed) from the reaction mixture using a rotary evaporator.[4]
-
-
Acidification and Extraction:
-
Add 1000 cm³ of water to the residue.
-
Carefully acidify the mixture to a pH of 1.0 with 12 M HCl.[4] Monitor the pH using pH paper or a pH meter.
-
Transfer the acidified aqueous solution to a separatory funnel and extract the isobutylmalonic acid with four 500 mL portions of diethyl ether.[4]
-
Combine the organic extracts.
-
-
Drying and Toluene Azeotrope:
-
Dry the combined ether extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the ether using a rotary evaporator.
-
To the resulting residue, add 300 mL of toluene and evaporate the mixture again to azeotropically remove any residual water.[4]
-
4.4 Purification and Isolation:
-
Crystallization:
-
To the residue from the azeotropic distillation, add a solution of 150 mL of toluene.
-
Add 500 mL of n-hexane to precipitate the isobutylmalonic acid.[4]
-
-
Filtration and Drying:
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
Safety Precautions
-
Handle potassium hydroxide and concentrated hydrochloric acid with extreme care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol, diethyl ether, and n-hexane are flammable. Keep away from open flames and ignition sources.
-
Use caution when working with vacuum systems.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of isobutylmalonic acid from this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully perform this important chemical transformation. The provided quantitative data serves as a benchmark for expected results, aiding in the planning and execution of this synthesis in a research and development setting.
References
Application Notes and Protocols: Use of Diethyl Isobutylmalonate in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl isobutylmalonate is a key chemical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its structure allows for versatile synthetic modifications, making it a valuable building block in medicinal chemistry.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of pharmaceutical intermediates, including isobutylmalonic acid and barbiturates.
Synthesis of this compound
This compound is synthesized via the alkylation of diethyl malonate with isobutyl bromide in the presence of a base, typically sodium ethoxide.[1][2] This reaction is a fundamental example of malonic ester synthesis, a widely used method for forming carbon-carbon bonds.
Experimental Protocol:
-
Reaction Scheme:
(Image of the reaction scheme for the synthesis of this compound would be placed here if image generation were supported)
-
Reagents:
-
Sodium (Na)
-
Absolute Ethanol (EtOH)
-
Diethyl malonate (C₇H₁₂O₄)
-
Isobutyl bromide (C₄H₉Br)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 5.75 g (0.25 mol) of sodium in 150 mL of absolute ethanol under a nitrogen atmosphere, with cooling in a water bath.[2]
-
To the resulting solution, add 39 mL (0.250 mol) of diethyl malonate.[2]
-
Add 24 mL (0.250 mol) of isobutyl bromide to the mixture.[2]
-
Reflux the reaction mixture under a nitrogen atmosphere for 14 hours.[2]
-
After reflux, evaporate the ethanol under reduced pressure.[2]
-
Partition the residue between chloroform and water.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.[2]
-
Distill the residue under reduced pressure to obtain this compound as a colorless liquid.[2]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| Sodium | 5.75 g (0.25 mol) | [2] |
| Absolute Ethanol | 150 mL | [2] |
| Diethyl malonate | 39 mL (0.250 mol) | [2] |
| Isobutyl bromide | 24 mL (0.250 mol) | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | 14 hours | [2] |
| Product | ||
| This compound | 47.2 g (0.219 mol) | [2] |
| Yield | 88% | [2] |
| Boiling Point | 127°-135° C (25 mm Hg) | [2] |
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 4.20 (q, J=7 Hz, 4H), 3.41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H).[2]
-
¹³C NMR: Spectral data is available and can be found in public databases.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Isobutylmalonic Acid
This compound serves as a direct precursor to isobutylmalonic acid through hydrolysis of the ester groups.[1]
Experimental Protocol:
-
Reaction Scheme:
(Image of the reaction scheme for the hydrolysis of this compound would be placed here if image generation were supported)
-
Reagents:
-
This compound (C₁₁H₂₀O₄)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 12M)
-
Ether
-
Toluene
-
n-Hexane
-
-
Procedure:
-
Prepare a solution of 117.3 g (542 mmol) of this compound in 500 mL of ethanol.[1]
-
Add a solution of 125 g of potassium hydroxide dissolved in 1000 cm³ of water.[1]
-
Reflux the mixture for 5 hours.[1]
-
Evaporate the ethanol and any methanol formed.[1]
-
Add 1000 cm³ of water and acidify the mixture to pH 1.0 with 12M HCl.[1]
-
Extract the isobutylmalonic acid with 4 x 500 mL of ether.[1]
-
Combine the ether extracts and evaporate the solvent.[1]
-
Add 300 mL of toluene to the residue and evaporate again to remove residual water.[1]
-
To the residue, add a solution of 150 mL of toluene followed by 500 mL of n-hexane to precipitate the product.[1]
-
Filter the precipitate, wash with 50 mL of n-hexane, and dry under vacuum to yield a white crystalline solid.[1]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant | ||
| This compound | 117.3 g (542 mmol) | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 5 hours | [1] |
| Product | ||
| Isobutylmalonic acid | 72.8 g | [1] |
| Yield | 84% | [1] |
Application in the Synthesis of Barbiturates
This compound is a precursor for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. A key example is Butabarbital, which is used for the short-term treatment of insomnia and as a preoperative sedative. The general synthesis involves the condensation of a disubstituted malonic ester with urea.
General Reaction Scheme:
The synthesis of an isobutyl-substituted barbiturate, such as butabarbital (though butabarbital itself has a sec-butyl group, the synthesis of an analogous isobutyl-barbiturate would follow this pathway), involves the condensation of this compound with urea in the presence of a strong base like sodium ethoxide.
Mechanism of Action of Butabarbital - GABA-A Receptor Modulation:
Barbiturates, like butabarbital, exert their sedative and hypnotic effects by modulating the function of the GABA-A receptor in the central nervous system.[4][5][6] They bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[5] This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[4][6] The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in CNS depression.[4]
Signaling Pathway:
Caption: Mechanism of action of Butabarbital via GABA-A receptor modulation.
References
Application Notes and Protocols: Synthesis and Further Alkylation of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of diethyl malonate and its derivatives is a cornerstone of modern organic synthesis, providing a robust method for carbon-carbon bond formation. This reaction, known as the malonic ester synthesis, allows for the creation of a wide array of substituted carboxylic acids and other valuable intermediates for pharmaceutical and chemical development.[1][2][3] This document provides detailed application notes and protocols for the synthesis of diethyl isobutylmalonate via the reaction of diethyl malonate with isobutyl bromide. It also addresses the subsequent alkylation of this compound with an additional equivalent of isobutyl bromide to yield diethyl diisobutylmalonate, a common side-product or desired dialkylated compound.[1]
Reaction Overview and Mechanism
The fundamental process involves two key steps: the formation of a nucleophilic enolate followed by an SN2 alkylation.[4][5]
-
Enolate Formation : Diethyl malonate (or its mono-alkylated derivative) possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[4][6] A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon, generating a resonance-stabilized enolate ion.[5] Sodium ethoxide is the preferred base as it prevents transesterification, which could occur with other alkoxide bases.[4][6]
-
SN2 Alkylation : The resulting enolate is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide, such as isobutyl bromide.[2][5] This nucleophilic substitution reaction forms a new carbon-carbon bond.[4]
The reaction can be performed sequentially to introduce two different alkyl groups or can lead to dialkylation as a side reaction if stoichiometry and conditions are not carefully controlled.[1][7]
Data Presentation
The following table summarizes quantitative data reported for the synthesis of this compound.
| Parameter | Value | Molar Ratio (Malonate:Base:Bromide) | Yield (%) | Reference |
| Boiling Point | 177-187 °C / 220 mmHg | 1:1:1 | ~10% Purity | [8] |
| 127-135 °C / 25 mmHg | 1:1:1 | 88% | [9] | |
| Yield | 50.1% | 1:1:2 | 50.1% | [8] |
| 88% | 1:1:1 | 88% | [9] | |
| ¹H NMR Data | δ 4.20 (q, J=7 Hz, 4H), 3.41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H) | N/A | N/A | [9] |
Application Notes
Optimization of Mono-alkylation
A major challenge in the malonic ester synthesis is the potential for dialkylation, as the mono-alkylated product still contains an acidic α-hydrogen.[1][7] To favor the formation of this compound and minimize the di-substituted byproduct, the following strategies are recommended:
-
Stoichiometry Control : Use a strict 1:1 molar ratio of diethyl malonate to isobutyl bromide. A slight excess of diethyl malonate can also suppress dialkylation.[7]
-
Slow Addition : The alkyl halide should be added slowly and dropwise to the enolate solution. This ensures it reacts with the more abundant diethyl malonate enolate before the enolate of the product can be formed and react.[7]
-
Temperature Management : Maintain a controlled temperature during the addition of isobutyl bromide, as the reaction is exothermic.[7][10] Excessive heat can increase the rate of the second alkylation.[7]
Deliberate Dialkylation
If the goal is to synthesize the dialkylated product, the deprotonation and alkylation steps can be repeated.[1] After the initial alkylation is complete, a second equivalent of base is added to form the enolate of the mono-substituted ester, followed by the addition of the second alkyl halide.[11][12]
Experimental Protocols
The following protocols are generalized from established procedures.[8][9][10] All reagents and glassware must be thoroughly dried to prevent quenching of the alkoxide base and enolate intermediate.[12]
Protocol 1: Synthesis of this compound (High-Yield Mono-alkylation)
This protocol is adapted from a procedure yielding 88% of the desired product.[9]
Materials:
-
Sodium metal (5.75 g, 0.25 mol)
-
Absolute Ethanol (150 mL)
-
Diethyl malonate (39 mL, 0.25 mol)
-
Isobutyl bromide (24 mL, 0.25 mol)
-
Chloroform and Water (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, distillation apparatus.
Procedure:
-
Preparation of Sodium Ethoxide : In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (5.75 g) in absolute ethanol (150 mL) under a nitrogen atmosphere. The reaction is exothermic and may require cooling in a water bath.
-
Enolate Formation : Once all the sodium has dissolved, add diethyl malonate (39 mL) dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Alkylation : To the resulting solution, add isobutyl bromide (24 mL) dropwise.
-
Reaction Completion : Heat the mixture to reflux under a nitrogen atmosphere for 14 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup : After cooling, evaporate the ethanol under reduced pressure. Partition the residue between chloroform and water. Separate the organic layer.
-
Purification : Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by vacuum distillation, collecting the fraction boiling at 127-135 °C (25 mmHg).[9]
Protocol 2: Synthesis of Diethyl Diisobutylmalonate (Dialkylation)
This protocol outlines a general procedure for the dialkylation of diethyl malonate.
Materials:
-
This compound (from Protocol 1)
-
Sodium metal (1 equivalent)
-
Absolute Ethanol
-
Isobutyl bromide (1 equivalent)
-
Standard glassware as in Protocol 1.
Procedure:
-
First Alkylation : Follow steps 1-4 of Protocol 1 to synthesize this compound.
-
Second Enolate Formation : After the initial reaction is complete (as confirmed by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide, prepared separately by dissolving sodium (1 eq.) in absolute ethanol.
-
Second Alkylation : Add a second equivalent of isobutyl bromide dropwise to the newly formed enolate solution.
-
Reaction Completion and Workup : Heat the mixture to reflux for several hours until the reaction is complete. The workup and purification follow the same procedure as in Protocol 1 (steps 5 and 6).
Visualized Experimental Workflow
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
Downstream Applications of Diethyl Isobutylmalonate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the downstream applications of diethyl isobutylmalonate and its derivatives. These versatile chemical intermediates are foundational in the synthesis of a wide array of commercially significant molecules, ranging from pharmaceuticals and agrochemicals to flavor and fragrance compounds. The following sections offer insights into their synthetic utility, complete with quantitative data, detailed experimental procedures, and visual representations of reaction workflows and biological signaling pathways.
Pharmaceutical Applications
This compound derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their unique chemical structure allows for the facile introduction of various alkyl and aryl groups, leading to a diverse range of therapeutic agents.
Synthesis of Barbiturates: The Case of Butalbital
Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a disubstituted malonic ester with urea.[1] this compound and its allylic derivative are key precursors in the synthesis of butalbital, a short-to-intermediate-acting barbiturate used in the treatment of headache and pain.
Quantitative Data for Butalbital Synthesis
| Parameter | Value | Reference |
| Intermediate | 2-isobutyl-2-allyl diethyl malonate | [2] |
| Starting Materials | 2-allyl diethyl malonate, sodium ethoxide, isobutyl bromide | [2] |
| Molar Ratio (Substrate:Base:Alkyl Halide) | 1 : 1.6 : 1.2 | [2] |
| Reaction Temperature (Alkylation) | 30 °C | [2] |
| Reaction Time (Alkylation) | 22 hours (reflux) | [2] |
| Final Product | Butalbital | [2] |
| Condensation Reagents | 2-isobutyl-2-allyl diethyl malonate, urea, sodium ethoxide | [2] |
| Molar Ratio (Intermediate:Base:Urea) | 1 : 2 : 2.5 | [2] |
| Overall Yield | High (not explicitly quantified in the provided abstract) | [2] |
Experimental Protocol: Synthesis of Butalbital
This protocol is adapted from a patented synthetic method.[2]
Step 1: Synthesis of 2-isobutyl-2-allyl diethyl malonate
-
In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol. The concentration of sodium ethoxide should be approximately 12%.[2]
-
At a temperature of 30°C, add 2-allyl diethyl malonate to the sodium ethoxide solution. The molar ratio of 2-allyl diethyl malonate to sodium ethoxide should be 1:1.6.[2]
-
Allow the reaction to proceed for 2 hours.[2]
-
To the reaction mixture, add isobutyl bromide at 30°C. The molar ratio of the initial 2-allyl diethyl malonate to isobutyl bromide should be 1:1.2.[2]
-
Heat the mixture to reflux and maintain for 22 hours to yield the crude 2-isobutyl-2-allyl diethyl malonate.[2]
Step 2: Synthesis of Butalbital
-
To the crude 2-isobutyl-2-allyl diethyl malonate in the sodium ethoxide/ethanol system, add urea. The molar ratio of the malonate intermediate to sodium ethoxide and urea should be 1:2:2.5.[2]
-
Allow the condensation reaction to proceed to completion.
-
At room temperature, carefully add hydrochloric acid to the reaction mixture to adjust the pH, leading to the precipitation of crude butalbital.[2]
-
Isolate the crude product by filtration.
-
Recrystallize the crude butalbital from an ethanol-water solution. The process involves dissolving the crude product in the heated solvent, treating with activated charcoal, filtering the hot solution, and cooling in an ice bath to induce crystallization.[2]
-
Collect the purified butalbital by suction filtration and dry under a vacuum.[2]
Experimental Workflow: Butalbital Synthesis
References
Application Notes and Protocols for the Scalable Synthesis of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isobutylmalonate is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1][2] It serves as a crucial building block for the creation of more complex compounds, including active pharmaceutical ingredients (APIs).[3] The scalable and efficient synthesis of this compound is therefore of significant interest for industrial applications. The most common and effective method for its preparation is the malonic ester synthesis, which involves the alkylation of diethyl malonate with an isobutyl halide.[2][4] This document provides detailed protocols and application notes for the scalable synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis Overview
The fundamental reaction for producing this compound involves the alkylation of diethyl malonate. This process is typically carried out by first deprotonating diethyl malonate with a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an isobutyl halide (commonly isobutyl bromide) in an SN2 reaction to form the desired product.[4] Sodium ethoxide is a commonly used base for this transformation as it minimizes the risk of transesterification.[4]
Reaction Scheme:
Experimental Protocols
Two representative protocols for the synthesis of this compound at different scales are detailed below.
Protocol 1: Laboratory Scale Synthesis
This protocol is adapted from a common laboratory-scale preparation.[1][5]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Isobutyl bromide
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Hydrochloric acid (HCl) solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sodium Ethoxide Preparation: In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of absolute ethanol. Slowly add 1.6 g (70.5 mmol) of metallic sodium in small pieces. The sodium will react with ethanol to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 11.3 mL (70.5 mmol) of diethyl malonate dropwise with stirring. After the addition is complete, heat the mixture to reflux for 1.5 hours.
-
Alkylation: Cool the solution and then add 19.3 g (142 mmol) of isobutyl bromide dropwise. To prevent side reactions, this step can be performed in the dark. After the addition, heat the mixture to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a developing agent of ethyl acetate: n-hexane (1:4).
-
Work-up: Once the reaction is complete, cool the mixture and adjust the pH to be acidic using a dilute HCl solution. Add 20 mL of distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).
-
Drying and Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by column chromatography using a mobile phase of ethyl acetate: petroleum ether (1:10).
Expected Yield: Approximately 7.5 g (50.1% yield) of a colorless oily liquid.[1]
Protocol 2: Scaled-up Synthesis
This protocol is a larger-scale preparation suitable for pilot plant or industrial settings.[1][5]
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl malonate
-
Isobutyl bromide
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Large reaction vessel with mechanical stirrer, reflux condenser, and addition funnel
-
Heating and cooling system
-
Distillation apparatus
-
Large separatory funnel or extraction vessel
Procedure:
-
Sodium Ethoxide Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide by reacting 46.0 g (2.00 mol) of sodium with 1000 cm³ of anhydrous ethanol.
-
Enolate Formation: At room temperature, add 320 g (2.00 mol) of diethyl malonate to the sodium ethoxide solution. Stir the resulting mixture at room temperature for 30 minutes.
-
Alkylation: Add 274 g (2.00 mol) of isobutyl bromide to the mixture. Heat the reaction to reflux for 5 hours.
-
Solvent Removal: After the reflux period, evaporate the ethanol from the reaction mixture.
-
Work-up: Cool the residue and add 1500 mL of cold water and 500 mL of ethyl acetate.
-
Extraction and Drying: Separate the organic layer, and dry it with anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and evaporate the ethyl acetate. The residue can be purified by distillation to obtain the final product.
Expected Product: 357 g of a colorless liquid with a boiling point of 177-187°C at 220 mmHg.[1] Note that this particular report indicated the product contained approximately 10% of an impurity.[1] A separate protocol reports a yield of 88% for a similar scale.[5]
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Protocol 1 (Lab Scale) | Protocol 2 (Scaled-up) | Reference Protocol |
| Scale | 70.5 mmol | 2.00 mol | 0.25 mol |
| Reactants | |||
| Diethyl Malonate | 11.3 mL (70.5 mmol) | 320 g (2.00 mol) | 39 mL (0.250 mol) |
| Sodium | 1.6 g (70.5 mmol) | 46.0 g (2.00 mol) | 5.75 g (0.25 mol) |
| Isobutyl Bromide | 19.3 g (142 mmol) | 274 g (2.00 mol) | 24 mL (0.250 mol) |
| Solvent | 30 mL absolute ethanol | 1000 cm³ anhydrous ethanol | 150 mL absolute EtOH |
| Reaction Time | 1.5 h (reflux for enolate) + reflux until completion | 5 h (reflux) | 14 h (reflux) |
| Work-up | Acidic work-up, extraction with ethyl acetate, column chromatography | Aqueous work-up, extraction with ethyl acetate, distillation | Partition between CHCl₃ and water, distillation |
| Yield | 7.5 g (50.1%)[1] | ~357 g (crude)[1] | 47.2 g (88%)[5] |
| Purity | Purified by column chromatography | Contained ~10% impurity[1] | Not specified |
| Boiling Point | Not specified | 177-187 °C / 220 mmHg[1] | 127-135 °C / 25 mmHg[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism
The following diagram illustrates the key steps in the malonic ester synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
Conclusion
The synthesis of this compound via the malonic ester synthesis is a robust and scalable method. The provided protocols offer a starting point for both laboratory and industrial-scale production. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity for specific applications in drug development and other areas of chemical synthesis. Careful monitoring and control of the process are crucial for ensuring a safe and efficient synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl Isobutylmalonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of diethyl isobutylmalonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the malonic ester synthesis. This process involves the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide like isobutyl bromide in an SN2 reaction to form this compound.[1][2]
Q2: Why is it critical to use anhydrous ethanol in this synthesis?
A2: The use of absolute (anhydrous) ethanol is crucial because the base for the reaction, sodium ethoxide, is generated in situ by reacting sodium metal with ethanol. If water is present, the sodium will react preferentially with water to form sodium hydroxide. Sodium hydroxide is a weaker base in this context and will significantly reduce the yield of the desired sodium ethoxide, leading to a lower overall product yield.[2] A trial run with 98.4% pure alcohol resulted in only a 66% yield, highlighting the importance of anhydrous conditions.[3]
Q3: Can I use a different base other than sodium ethoxide?
A3: While sodium ethoxide is the most common and cost-effective base, other strong bases can be used. However, it's important to consider potential side reactions. For instance, using a different alkoxide, such as sodium methoxide, could lead to transesterification, resulting in a mixture of diethyl, dimethyl, and ethyl methyl esters.[1] To avoid this, the alkoxide base should always correspond to the alcohol of the ester.[1]
Q4: What is the purpose of the final distillation step?
A4: The final distillation under reduced pressure is a crucial purification step. It is used to separate the this compound from any unreacted starting materials (diethyl malonate, isobutyl bromide), the solvent, and any high-boiling side products. This step is essential for obtaining a pure product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Incomplete Sodium Ethoxide Formation: Presence of water in the ethanol.[2] 2. Impure Reactants: Commercial diethyl malonate and isobutyl bromide may contain impurities.[2][3] 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.[2] | 1. Ensure Anhydrous Conditions: Use absolute ethanol. It is advisable to reflux the ethanol with a drying agent like magnesium turnings and distill it directly into the reaction flask.[2] 2. Purify Reactants: Redistill diethyl malonate and isobutyl bromide before use to ensure high purity.[2][3] 3. Optimize Reaction Time: Ensure the reaction is refluxed for a sufficient duration (typically several hours) until the mixture is neutral to moist litmus paper.[2][3] |
| Formation of Diethyl Diisobutylmalonate (Dialkylation) | The monoalkylated product, this compound, still has an acidic proton on the α-carbon. This can be deprotonated by the base, leading to a second alkylation.[1] | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help minimize dialkylation.[1] 2. Slow Addition: Add the isobutyl bromide slowly to the reaction mixture.[1] 3. Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide. |
| Formation of Isobutene Gas (Elimination Reaction) | A competing E2 elimination reaction can occur where the ethoxide base abstracts a proton from the β-carbon of the isobutyl bromide, leading to the formation of isobutene instead of the desired substitution product. | 1. Use a Less Hindered Base: While sodium ethoxide is standard, in problematic cases, a bulkier, less nucleophilic base could be considered, though this may require significant process optimization. 2. Lower Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can favor substitution over elimination. |
| Presence of Unreacted Diethyl Malonate in Final Product | Incomplete deprotonation of diethyl malonate or insufficient reaction time.[1] | 1. Effective Base Formation: Ensure all the sodium has reacted with the ethanol to form sodium ethoxide before adding the diethyl malonate.[1] 2. Sufficient Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time.[4] |
| Emulsion During Workup | The presence of sodium bromide salt can make the separation of the organic and aqueous layers difficult.[2] | After adding water, ensure thorough mixing and allow adequate time for the layers to separate. It is often impractical to filter the sodium bromide before the aqueous workup.[2][3] |
| Formation of a Thick White Precipitate | The formation of a white precipitate upon adding diethyl malonate to the sodium ethoxide solution is the sodium salt of deprotonated diethyl malonate and is a normal observation.[5] | Ensure adequate stirring to maintain a mobile slurry. Additional solvent may be required to facilitate stirring.[5] |
Quantitative Data Summary
| Parameter | Report 1 [4] | Report 2 [6] | Organic Syntheses Procedure (sec-butyl bromide) [7] |
| Sodium | 46.0 g (2.00 mol) | 5.75 g (0.25 mol) | 35 g (1.52 gram atoms) |
| Anhydrous Ethanol | 1000 cm³ | 150 mL | 700 mL |
| Diethyl Malonate | 320 g (2.00 mol) | 39 mL (0.250 mol) | 250 g (1.56 moles) |
| Isobutyl Bromide | 274 g (2.00 mol) | 24 mL (0.250 mol) | 210 g (1.53 moles) of sec-butyl bromide |
| Reflux Time | 5 hours | 14 hours | 48 hours |
| Yield | Not explicitly stated for pure product | 88% | 83-84% |
| Boiling Point | 177-187 °C / 220 mmHg (product contained ~10% this compound) | 127-135 °C / 25 mmHg | 110-120 °C / 18-20 mm |
Experimental Protocols
Detailed Experimental Protocol (Adapted from PrepChem.com)[6]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5.75 g (0.25 mol) of sodium metal in 150 mL of absolute ethanol with cooling in a water bath under a nitrogen atmosphere.
-
Formation of the Enolate: To the resulting sodium ethoxide solution, add 39 mL (0.250 mol) of diethyl malonate.
-
Alkylation: To this solution, add 24 mL (0.250 mol) of isobutyl bromide.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 14 hours.
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Partition the residue between chloroform and water.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent.
-
-
Purification: Distill the residue under reduced pressure to yield this compound as a colorless liquid.
Alternative Experimental Protocol (Adapted from Guidechem)[4]
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide from 46.0 g (2.00 mol) of sodium and 1000 cm³ of anhydrous ethanol.
-
Formation of the Enolate: At room temperature, add 320 g (2.00 mol) of diethyl malonate to the sodium ethoxide solution. Stir the resulting mixture at room temperature for 30 minutes.
-
Alkylation: Add 274 g (2.00 mol) of isobutyl bromide to the mixture.
-
Reflux: Reflux the mixture for 5 hours.
-
Workup:
-
Evaporate the ethanol.
-
To the cooled residue, add 1500 mL of cold water and 500 mL of ethyl acetate.
-
Separate the organic layer, dry it with anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
-
-
Purification: Distill the residue.
Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating Diethyl Isobutylmalonate Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of diethyl isobutylmalonate is a crucial step in the creation of various pharmaceutical intermediates. While the reaction of diethyl malonate with isobutyl bromide is a foundational method, it is not without its challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common side reactions and procedural difficulties encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most frequent problems observed during the synthesis of this compound, offering targeted solutions to improve yield and purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Competing side reactions (e.g., elimination). - Presence of water in reagents or glassware.[1] | - Ensure anhydrous conditions by using absolute ethanol and properly dried glassware.[1] - Use redistilled diethyl malonate and isobutyl bromide to remove impurities.[1] - Allow for sufficient reflux time to ensure the reaction goes to completion.[1] - Whenever possible, use primary alkyl halides like isobutyl bromide, as they are less prone to elimination reactions.[2] |
| Presence of a Higher Molecular Weight Impurity | - Dialkylation of diethyl malonate, forming diethyl diisobutylmalonate. This occurs because the mono-alkylated product still has an acidic proton.[1][2] | - Strictly control the stoichiometry to a 1:1 molar ratio of diethyl malonate to isobutyl bromide. A slight excess of diethyl malonate can favor mono-alkylation.[1][2] - Add the isobutyl bromide slowly to the reaction mixture.[1][2] - Maintain controlled temperature during the addition of the alkyl halide to manage any exothermic reactions.[1] |
| Formation of an Alkene Byproduct (Isobutylene) | - A competing E2 elimination reaction of isobutyl bromide, promoted by the basic conditions.[2] | - Use a primary alkyl halide, which is less susceptible to elimination.[2] - Consider using a bulkier, less nucleophilic base, though this may require optimization. - Maintain a controlled, moderate reaction temperature. |
| Presence of Carboxylic Acids in the Product | - Hydrolysis of the ester groups due to the presence of water during the reaction or workup.[2] | - Ensure all reagents and solvents are anhydrous.[1] - Perform the workup carefully, minimizing contact with aqueous acidic or basic solutions for extended periods. |
| Mixture of Ethyl and Other Alkyl Esters | - Transesterification occurring from a mismatch between the alkoxide base and the ester's alcohol (e.g., using sodium methoxide with diethyl malonate).[1][2] | - Always use a matching alkoxide base, such as sodium ethoxide (NaOEt) for diethyl malonate.[1][2][3] |
| Difficulty Separating Product from Side Products | - Similar polarities of mono- and dialkylated products can make separation by distillation challenging.[2][3] | - Careful column chromatography is often necessary for effective separation.[2] - Optimize reaction conditions to maximize the yield of the desired mono-alkylated product, simplifying purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
A1: The most prevalent side product is the dialkylated species, diethyl diisobutylmalonate.[2] This arises because the product, this compound, still contains an acidic proton that can be removed by the base, leading to a second alkylation. To minimize this, you should use a strict 1:1 molar ratio of diethyl malonate to isobutyl bromide and add the isobutyl bromide slowly to the reaction mixture.[1][2]
Q2: My yield is low and I've detected an alkene. What is happening?
A2: The formation of an alkene, in this case, isobutylene, points to a competing E2 elimination reaction of your alkyl halide (isobutyl bromide).[2] The basic conditions necessary for the deprotonation of diethyl malonate can also promote the elimination of HBr from isobutyl bromide. Using a primary alkyl halide like isobutyl bromide is generally preferred to minimize this, but careful control of reaction temperature is also important.[2]
Q3: Why is it crucial to use anhydrous conditions?
A3: The presence of water can lead to several undesirable outcomes. Water can react with the sodium ethoxide base, reducing its effectiveness for deprotonating diethyl malonate.[1] Additionally, under either acidic or basic conditions, particularly during workup, water can hydrolyze the ester functional groups of both the starting material and the product, leading to the formation of carboxylic acids and lowering the yield of the desired this compound.[2]
Q4: Can I use a different base, like sodium hydroxide or potassium carbonate?
A4: While other bases can be used, sodium ethoxide in ethanol is standard. Sodium hydroxide is generally avoided as it can cause significant hydrolysis of the ester.[4] Potassium carbonate can be used, often with a phase transfer catalyst, but may require different reaction conditions.[5][6] For optimal results and to avoid side reactions like transesterification, it is best to use an alkoxide base that matches the ester (sodium ethoxide for diethyl malonate).[1][2]
Q5: I'm having trouble purifying my product by distillation. What do you recommend?
A5: The boiling points of this compound and the common side product, diethyl diisobutylmalonate, can be quite close, making separation by distillation difficult.[3] If you are facing this issue, column chromatography is a more effective method for separating these compounds due to their slight differences in polarity.[2]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol based on established methodologies.
1. Preparation of Sodium Ethoxide:
-
In a flask equipped with a reflux condenser and a stirrer, add clean sodium pieces (1 equivalent) to absolute ethanol.[1]
-
The reaction is exothermic and may require cooling to control the rate of reaction.[1]
-
Stir until all the sodium has completely reacted.
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.[2]
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[2]
3. Alkylation:
-
Slowly add isobutyl bromide (1 equivalent) dropwise to the stirred enolate solution.[1][2]
-
After the addition is complete, heat the mixture to reflux.[2][7]
-
Monitor the reaction's progress using TLC or GC until the diethyl malonate is consumed.[2][7]
4. Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[2][3]
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate or diethyl ether.[2][7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by vacuum distillation or column chromatography to isolate the this compound.[2]
Visualizing the Process
To better understand the chemical processes and troubleshooting logic, the following diagrams are provided.
Caption: Desired synthesis pathway for this compound.
References
Preventing dialkylation in malonic ester synthesis
Technical Support Center: Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted dialkylation during malonic ester synthesis.
Troubleshooting Guide: Preventing Dialkylation
Uncontrolled dialkylation is a common side reaction in malonic ester synthesis, which can lead to reduced yields of the desired mono-alkylated product and create purification challenges.[1][2][3] This guide addresses specific issues that may arise during your experiment.
Question 1: I am observing a significant amount of dialkylated product in my reaction. What is the most likely cause?
Answer: The primary cause of excessive dialkylation is the reaction stoichiometry. If the mono-alkylated product forms while unreacted enolate and alkyl halide are still present, a second alkylation can occur.[1] The monoalkylmalonic ester still possesses an acidic proton, allowing it to be deprotonated and subsequently alkylated a second time.[1][4]
Question 2: How can I adjust the stoichiometry to favor mono-alkylation?
Answer: To enhance the yield of the mono-alkylated product, it is recommended to use an excess of the malonic ester relative to the base and the alkylating agent.[1][5] A moderate excess of the nucleophile (malonic ester) helps to ensure that the base is more likely to deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[1]
Question 3: I've adjusted the stoichiometry, but I'm still getting a mixture of products. What other reaction parameters can I control?
Answer: Temperature control is a critical parameter. The formation of the enolate should ideally be performed at a lower temperature. While the alkylation step may necessitate heating, excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation.[1] A useful strategy is to first form the deprotonated malonate ester at room temperature and then add this solution to a refluxing solution of the alkylating agent.[1] This approach maintains a low concentration of the enolate at any given moment, thereby favoring the reaction with the more abundant alkyl halide over the newly formed mono-alkylated ester.[1]
Question 4: Does the choice of base and solvent impact the selectivity of the reaction?
Answer: Yes, the selection of the base and solvent is important. A strong base is necessary to deprotonate the malonic ester.[1][3] Sodium ethoxide in ethanol is a commonly used base for this purpose.[1][2][3] To prevent transesterification, the alkoxide of the base should correspond to the alcohol component of the ester (e.g., use sodium ethoxide with diethyl malonate).[2][3][6] A variety of solvents can be used, including alcohols, DMF, and even nonpolar solvents like benzene.[7]
Question 5: Are there any limitations on the type of alkylating agent that can be used?
Answer: The alkylation step proceeds via an SN2 mechanism. Consequently, methyl and primary alkyl halides are excellent substrates for this reaction. Secondary alkyl halides react less efficiently and may lead to elimination byproducts.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental principle of the malonic ester synthesis?
The malonic ester synthesis is a method for preparing substituted carboxylic acids from primary alkyl halides and diethyl malonate.[9] The reaction takes advantage of the increased acidity of the alpha-hydrogen in diethyl malonate, which allows for deprotonation with a mild base like sodium ethoxide to form a stabilized enolate.[9] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[10][11] Subsequent hydrolysis and decarboxylation of the alkylated malonate yield the desired carboxylic acid.[5][9]
FAQ 2: Can I synthesize a dialkylated carboxylic acid if that is my desired product?
Yes, dialkylation is possible and can be the intended pathway.[9] To achieve this, the deprotonation and alkylation steps can be repeated sequentially with the same or different alkyl halides before the final hydrolysis and decarboxylation steps.[2][3][8][10][12]
FAQ 3: How does the acidity of the mono-alkylated malonic ester compare to the starting malonic ester?
C-monoalkyl malonic esters are less acidic than the unsubstituted starting material.[7] This difference in acidity is a key factor that can be exploited to favor mono-alkylation.
Data Presentation
The following table summarizes the key experimental parameters and their influence on favoring mono-alkylation over dialkylation in malonic ester synthesis.
| Parameter | Condition to Favor Mono-alkylation | Rationale |
| Stoichiometry | Use an excess of malonic ester relative to the base and alkyl halide. | Increases the probability of the base deprotonating an unreacted malonic ester molecule.[1][5] |
| Temperature | Lower temperature for enolate formation; controlled heating for alkylation. | Reduces the rate of the second alkylation reaction.[1] |
| Addition Order | Slow addition of the enolate solution to the alkylating agent. | Keeps the instantaneous concentration of the enolate low.[1] |
| Base | Use a base with an alkoxide matching the ester (e.g., NaOEt for diethyl malonate). | Prevents transesterification.[2][3][6] |
| Alkylating Agent | Use methyl or primary alkyl halides. | Favors the SN2 mechanism and avoids elimination reactions.[8] |
Experimental Protocols & Visualizations
General Experimental Protocol for Mono-alkylation of Diethyl Malonate
This protocol is a generalized procedure designed to favor the formation of a mono-alkylated product.
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol at room temperature. To this solution, add a 1.1 to 2-fold molar excess of diethyl malonate dropwise with stirring. Continue stirring at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: In a separate flask, dissolve the primary alkyl halide (1 equivalent) in a suitable solvent (e.g., ethanol or DMF). Heat the alkyl halide solution to a gentle reflux. Slowly add the previously prepared enolate solution to the refluxing alkyl halide solution via an addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude mono-alkylated malonic ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.
-
Hydrolysis and Decarboxylation: The purified mono-alkylated malonic ester can then be subjected to acidic or basic hydrolysis followed by heating to induce decarboxylation and yield the final carboxylic acid product.[9][13]
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Role of anhydrous conditions in Diethyl isobutylmalonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isobutylmalonate. The following information addresses common challenges, with a particular focus on the critical role of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common method is the malonic ester synthesis. This process involves the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide like isobutyl bromide in an SN2 reaction to form this compound.[1][2][3]
Q2: Why are anhydrous conditions absolutely critical for this synthesis?
A2: Anhydrous (water-free) conditions are crucial because the base, sodium ethoxide, is typically generated in situ by reacting sodium metal with absolute (anhydrous) ethanol.[1] If water is present, the sodium metal will react preferentially with water to form sodium hydroxide and hydrogen gas.[1] This side reaction consumes the sodium, preventing the formation of the necessary sodium ethoxide base and significantly reducing the overall product yield.[1][2] One trial demonstrated that using 98.4% pure ethanol resulted in a mere 66% yield, underscoring the importance of excluding water.[1]
Q3: What happens if my reaction conditions are not completely anhydrous?
A3: The primary consequence of non-anhydrous conditions is a low or no yield of this compound.[1] The water will consume the sodium metal, leading to incomplete formation of the sodium ethoxide base required to deprotonate the diethyl malonate.[1] This means less of the reactive enolate is formed, leading to a poor conversion to the desired product.
Q4: How can I ensure my experimental setup is sufficiently anhydrous?
A4: To ensure anhydrous conditions, follow these key practices:
-
Use Absolute Ethanol: Always use absolute (anhydrous) ethanol to prepare the sodium ethoxide solution.[1][4][5] For stringent requirements, you can reflux ethanol with a drying agent like magnesium turnings and distill it directly into the reaction flask.[1]
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 110-120°C) and allow it to cool in a desiccator or under a stream of dry, inert gas like nitrogen or argon before use.[6]
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction, especially during the formation of sodium ethoxide and the subsequent alkylation.[4][6] This prevents atmospheric moisture from entering the reaction vessel.
Q5: Can I use a different base besides sodium ethoxide?
A5: While sodium ethoxide is the most common base, others can be used. However, it is critical to match the alkoxide base to the ester.[7][8] For diethyl malonate, sodium ethoxide is the ideal choice. Using a different alkoxide, such as sodium methoxide, could lead to an unwanted side reaction called transesterification, resulting in a mixture of ethyl and methyl esters.[1][8] Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, often in aprotic solvents like THF or DMF, to ensure complete and irreversible enolate formation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in the ethanol. | Use absolute (anhydrous) ethanol for the preparation of sodium ethoxide. Ensure all glassware is oven-dried.[1][2] |
| Incomplete formation of sodium ethoxide. | Ensure all the sodium metal has completely reacted with the ethanol before adding the diethyl malonate.[10] | |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction's completion using TLC.[1][11] | |
| Formation of Diethyl Diisobutylmalonate (Dialkylation) | The mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[2][7] | Use a strict 1:1 molar ratio of diethyl malonate to the base and isobutyl bromide. A slight excess of diethyl malonate can also favor mono-alkylation.[2][9] Add the isobutyl bromide slowly to the reaction mixture.[2] |
| Formation of Isobutylene Gas (Elimination Reaction) | The ethoxide base can act as a base to abstract a proton from the isobutyl bromide, leading to an E2 elimination side reaction.[2] | This is more common with secondary and tertiary alkyl halides.[2][3] Since isobutyl bromide is a primary halide, this is less likely but can occur under harsh conditions. Maintain controlled temperature and avoid excessive heating.[2] |
| Difficulty in Product Isolation (Emulsion during Workup) | The presence of sodium bromide salt formed during the reaction can complicate the separation of aqueous and organic layers. | After adding water, mix thoroughly and allow adequate time for the layers to separate in a separatory funnel. Washing with brine (saturated NaCl solution) can help break up emulsions. |
Quantitative Data Summary
The following table summarizes yields for this compound synthesis as reported in various protocols. The significant variation highlights the impact of reaction conditions and scale.
| Reactants | Solvent | Yield | Reference |
| Diethyl malonate, Sodium, Isobutyl bromide | Absolute Ethanol | 88% | PrepChem[4] |
| Diethyl malonate, Sodium, Isobutyl bromide | Absolute Ethanol | 50.1% | Guidechem (Report 2)[11] |
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on common laboratory practices for malonic ester synthesis.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Isobutyl bromide
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask with reflux condenser and nitrogen inlet
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the mixture to stir until all the sodium has dissolved completely.[4]
-
Formation of the Enolate: Once the sodium ethoxide solution has cooled slightly, add 39 mL (0.25 mol) of diethyl malonate dropwise from a dropping funnel while cooling the flask in a water bath.[4]
-
Alkylation: To the resulting solution, add 24 mL (0.25 mol) of isobutyl bromide.[4]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for approximately 14 hours.[4] The reaction can be monitored by TLC to confirm the consumption of starting material.
-
Work-up: After the reflux period, remove the ethanol using a rotary evaporator. Partition the remaining residue between chloroform and water.[4]
-
Extraction and Drying: Separate the organic layer. Dry the organic layer over anhydrous sodium sulfate.[4][11]
-
Purification: Filter off the drying agent and evaporate the solvent. Purify the crude product by distillation under reduced pressure to yield this compound as a colorless liquid.[4]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Importance of anhydrous conditions in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
Byproduct identification in Diethyl isobutylmalonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl isobutylmalonate. The information is designed to help identify and resolve common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via the alkylation of diethyl malonate, a common procedure in organic synthesis.
Q1: My yield of this compound is low. What are the potential causes and solutions?
A1: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Presence of Water: The reaction to form the sodium ethoxide base is highly sensitive to moisture. If water is present in the ethanol, sodium will react to form sodium hydroxide, which is less effective as a base in this context and reduces the formation of the required sodium ethoxide, thereby lowering the product yield.[1]
-
Solution: Use absolute (anhydrous) ethanol. It is best practice to reflux ethanol with a drying agent like magnesium turnings and distill it directly into the reaction flask to ensure anhydrous conditions.[1]
-
-
Impure Reactants: Commercial diethyl malonate or isobutyl bromide may contain impurities that can interfere with the reaction.[1]
-
Solution: Purify the reactants by distillation before use.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Q2: I have a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A2: The most common higher molecular weight byproduct is diethyl diisobutylmalonate . This occurs because the desired mono-alkylated product, this compound, still has an acidic proton on the central carbon. This proton can be removed by the base, creating a new enolate that reacts with another molecule of isobutyl bromide.[3] This process is known as dialkylation.[4]
-
Troubleshooting Steps to Minimize Dialkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (isobutyl bromide). A slight excess of diethyl malonate (e.g., 1.5:1 to 2:1) can also favor mono-alkylation.[2][3]
-
Slow Addition: Add the isobutyl bromide slowly to the reaction mixture. This ensures the alkyl halide is more likely to react with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.[3]
-
Temperature Control: Maintain a controlled temperature during the addition of the alkylating agent. Exothermic reactions can increase the rate of the second alkylation.[3]
-
Q3: My product is contaminated with a low-boiling point impurity, and I detected gas formation during the reaction. What is happening?
A3: This is likely due to a competing E2 elimination reaction . The ethoxide base can abstract a proton from the β-carbon of the isobutyl bromide, leading to the formation of isobutylene gas instead of the desired substitution product. This is more common with secondary and tertiary alkyl halides but can occur with primary halides like isobutyl bromide under harsh conditions.[3]
-
Troubleshooting Steps to Minimize Elimination:
-
Use a Less Hindered Base: Sodium ethoxide is generally a good choice. Stronger, bulkier bases can favor elimination.[2]
-
Moderate Temperature: Avoid excessively high temperatures, as this can favor the elimination pathway.[2]
-
Phase-Transfer Catalysis (PTC): Consider using a milder base like potassium carbonate with a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB). This method can suppress the E2 elimination side reaction.[2]
-
Q4: My final product appears to be a mixture of different esters (e.g., ethyl methyl malonates). What causes this?
A4: This phenomenon, known as transesterification , occurs if the alkoxide base does not match the alkyl groups of the ester. For example, using sodium methoxide with diethyl malonate can lead to the formation of dimethyl and ethyl methyl malonates.
-
Solution: Always match the alkoxide base to the ester. For this compound synthesis from diethyl malonate, sodium ethoxide is the correct base to use.[4]
Q5: I am seeing byproducts that appear to be carboxylic acids, especially after workup. How can I prevent this?
A5: The formation of carboxylic acids indicates hydrolysis of the ester groups. This can happen if the reaction mixture is exposed to water under acidic or basic conditions, particularly at elevated temperatures during the workup phase.[5]
-
Troubleshooting Steps to Prevent Hydrolysis:
-
Anhydrous Conditions: Ensure the reaction itself is carried out under strictly anhydrous conditions to prevent hydrolysis from the start.[5]
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base. Neutralize the reaction mixture carefully to a pH of ~7 before extraction.[3]
-
Mild Conditions: Use milder workup procedures, such as washing with a saturated sodium bicarbonate solution followed by brine, instead of strong acids or bases.[3]
-
Data Presentation: Optimizing Reaction Conditions
While specific yield percentages can vary greatly between experiments, the following table summarizes the general effects of changing reaction parameters on the formation of this compound and its primary byproducts.
| Parameter | Change | Effect on this compound Yield | Effect on Byproduct Formation | Rationale |
| Stoichiometry | Increase ratio of Diethyl Malonate to Isobutyl Bromide (e.g., >1:1) | May slightly decrease conversion of isobutyl bromide | Decreases Dialkylation (Diethyl diisobutylmalonate) | A higher concentration of diethyl malonate enolate outcompetes the mono-alkylated product's enolate for the alkylating agent.[3] |
| Stoichiometry | Use >2 equivalents of base and alkylating agent | Decreases | Increases Dialkylation | Intentionally drives the reaction towards the formation of the dialkylated product.[4] |
| Temperature | Increase reaction temperature excessively | May decrease | Increases E2 Elimination (Isobutylene) and Dialkylation | Higher temperatures provide the activation energy for the competing elimination pathway and can accelerate the second alkylation.[2][3] |
| Reagent Purity | Use anhydrous solvents and purified reagents | Increases | Decreases Hydrolysis and other side reactions | Prevents the base from being consumed by water and removes potential inhibitors.[1] |
| Base Selection | Use a non-matching alkoxide (e.g., NaOCH₃ with diethyl ester) | Decreases | Increases Transesterification | Leads to a mixture of ester products.[4] |
| Addition Rate | Add alkylating agent slowly | Increases selectivity for mono-alkylation | Decreases Dialkylation | Keeps the instantaneous concentration of the alkylating agent low, reducing the chance of a second reaction.[3][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established malonic ester synthesis procedures.[6][7]
Materials:
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl malonate
-
Isobutyl bromide
-
Chloroform (or diethyl ether/ethyl acetate for extraction)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), add 5.75 g (0.25 mol) of sodium metal, cut into small pieces, to 150 mL of absolute ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Cool the resulting solution in a water bath. With stirring, add 39 mL (0.250 mol) of diethyl malonate.
-
Alkylation: To the solution of the enolate, add 24 mL (0.250 mol) of isobutyl bromide.
-
Reaction: Heat the mixture to reflux under N₂ for 14 hours.[6] The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and evaporate the ethanol under reduced pressure. Partition the residue between chloroform and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by distillation under reduced pressure to yield this compound (boiling point: 127-135°C at 25 mmHg).[6] A reported yield for this procedure is 88%.[6]
Protocol 2: Hydrolysis and Decarboxylation to Isobutylmalonic Acid
This protocol describes the subsequent conversion of this compound to isobutylmalonic acid.[7]
Materials:
-
This compound
-
Potassium hydroxide
-
Ethanol
-
12M Hydrochloric acid
-
Diethyl ether
-
Toluene
Procedure:
-
Saponification (Hydrolysis): Prepare a solution of 117.3 g (0.542 mol) of this compound in 500 mL of ethanol. Add a solution of 125 g of potassium hydroxide dissolved in 1000 cm³ of water.
-
Reaction: Reflux the resulting mixture for 5 hours.
-
Solvent Removal: Evaporate the ethanol from the reaction mixture.
-
Acidification: Add 1000 cm³ of water to the residue and acidify the mixture to pH 1.0 with 12M HCl.
-
Extraction: Extract the isobutylmalonic acid with four 500 mL portions of diethyl ether.
-
Purification: Combine the ether extracts and evaporate the solvent. Add 300 mL of toluene to the residue and evaporate again to remove any residual water, yielding isobutylmalonic acid.[7] A reported yield for this process is 84%.[7]
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Byproduct Formation Pathways
Caption: Competing reaction pathways in this compound synthesis.
Diagram 3: Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Diethyl Isobutylmalonate Synthesis
This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Diethyl Isobutylmalonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reaction for synthesizing this compound?
The most common method is the alkylation of diethyl malonate, a process known as the malonic ester synthesis.[1][2] This involves deprotonating diethyl malonate with a strong base, typically sodium ethoxide, to create a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide like isobutyl bromide in an SN2 reaction to form this compound.[1][2][3][4]
Q2: My yield is very low. What are the potential causes and solutions?
Low yields can stem from several issues related to reagents, reaction conditions, or the formation of the active nucleophile.
-
Incomplete Sodium Ethoxide Formation: The presence of water in the ethanol will react with the sodium metal, preventing the formation of the required sodium ethoxide base.[2]
-
Impure Reactants: Commercially available diethyl malonate and isobutyl bromide may contain impurities that can interfere with the reaction.[2]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
Q3: I have a significant amount of a higher-boiling point impurity. What is it and how can I prevent it?
This impurity is likely diethyl diisobutylmalonate, a result of dialkylation.[1][7] The mono-alkylated product, this compound, still has an acidic proton that can be removed by the base, leading to a second alkylation.[1]
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help minimize dialkylation.[1][8]
-
Slow Addition of Alkylating Agent: Add the isobutyl bromide slowly to the reaction mixture. This ensures it reacts with the diethyl malonate enolate before it can react with the enolate of the already-alkylated product.[1]
-
Temperature Control: Maintain a controlled temperature during the addition of isobutyl bromide, as exothermic reactions can increase the rate of the second alkylation.[1]
Q4: My final product seems to have been hydrolyzed. How can I avoid this?
The ester groups of this compound can be hydrolyzed back to carboxylic acids under either acidic or basic conditions, particularly at elevated temperatures during the workup.[1]
-
Careful Neutralization: Ensure the reaction mixture is carefully neutralized to a pH of ~7 before extraction.[1]
-
Avoid Prolonged Heating: Minimize the time the reaction mixture is heated in the presence of acid or base during the workup phase.[1]
-
Use Mild Conditions: Employ milder workup procedures, such as washing with a saturated sodium bicarbonate solution followed by brine, and avoid using strong acids or bases.[1]
Q5: How can I effectively purify the crude this compound?
The primary methods for purification are fractional distillation under reduced pressure and column chromatography. The choice depends on the nature of the impurities and the scale of the reaction.
-
Fractional Distillation: This is the most common method for separating the desired product from unreacted starting materials, the solvent, and side-products like the dialkylated ester.[2] It is effective when there are significant differences in boiling points.[9]
-
Column Chromatography: For smaller scale purifications or when boiling points are very close, column chromatography using silica gel with a hexane/ethyl acetate gradient is highly effective.[6][10]
Quantitative Data Summary
The following tables provide key quantitative data for the synthesis and purification of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199-200 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 |
| This compound | C₁₁H₂₀O₄ | 216.27 | 127-135 @ 25 mmHg[11] |
| Diethyl Diisobutylmalonate | C₁₅H₂₈O₄ | 272.38 | >240 (estimated) |
Table 2: Comparison of Reported Synthesis Protocols and Yields
| Base / Solvent | Reactant Ratio (Na:DEM:i-BuBr) | Reaction Conditions | Purification Method | Yield | Reference |
| NaOEt / Absolute EtOH | 1:1:1 | Reflux for 14 hours | Vacuum Distillation | 88% | [11] |
| NaOEt / Anhydrous EtOH | 1:1:1 | Reflux for 5 hours | Vacuum Distillation | ~10% purity in distillate | [6] |
| Na / Absolute EtOH | 1:1:2 | Reflux (monitored by TLC) | Column Chromatography | 50.1% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation
This protocol is adapted from established malonic ester synthesis procedures.[6][11]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 5.75 g (0.25 mol) of clean sodium pieces to 150 mL of absolute ethanol. The reaction is exothermic and may require cooling in a water bath. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: Once the sodium ethoxide solution has cooled, slowly add 39 mL (0.25 mol) of freshly distilled diethyl malonate with stirring while maintaining a cool temperature with a water bath.
-
Alkylation: To the resulting clear solution, gradually add 24 mL (0.25 mol) of isobutyl bromide. The reaction is exothermic, and cooling may be necessary to maintain control.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 14 hours, or until the reaction mixture is neutral to moist litmus paper.
-
Workup:
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the residual oil by vacuum distillation, collecting the fraction boiling at 127-135°C at 25 mmHg to yield pure this compound as a colorless liquid.[11]
-
Protocol 2: Purification by Flash Column Chromatography
This is an alternative purification method, particularly useful for smaller scales or for removing impurities with close boiling points.[6][10]
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Elution: Begin elution with a low polarity solvent system (e.g., V(ethyl acetate):V(petroleum ether) = 1:10) and gradually increase the polarity by increasing the percentage of ethyl acetate.[6]
-
Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Alkylation of Diethyl Isobutylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of diethyl isobutylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common base used for the alkylation of this compound, and why?
The most frequently recommended base is sodium ethoxide (NaOEt) in ethanol.[1] This preference is primarily to prevent a side reaction called transesterification.[1] Using an alkoxide base with an alkyl group that matches the ester's alkyl group (in this case, ethyl) ensures that even if the alkoxide attacks the ester carbonyl, the resulting product is identical to the starting material, thus avoiding the formation of mixed esters.[1]
Q2: I'm observing a significant amount of dialkylated product. How can I favor mono-alkylation?
The formation of a dialkylated side product is a common issue because the mono-alkylated this compound still has one acidic proton.[2] To promote mono-alkylation, you can:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can also favor the mono-alkylated product.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.[1]
-
Base Equivalents: Use only one equivalent of the base for mono-alkylation.[1]
Q3: My reaction yield is low, and I suspect an elimination side reaction. What causes this and how can I prevent it?
A competing E2 elimination reaction can occur where the base abstracts a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene instead of the desired alkylation product.[3] This is more common with secondary and tertiary alkyl halides.[3] While isobutyl bromide is a primary halide, harsh reaction conditions can still promote elimination. To mitigate this:
-
Temperature Control: Maintain a controlled and moderate temperature during the reaction.
-
Choice of Base: While sodium ethoxide is common, in cases where elimination is a significant issue, a bulkier, less nucleophilic base might be considered, though this can affect the primary reaction rate.
Q4: Can I use other bases for this alkylation? What are the advantages and disadvantages?
Yes, other bases can be used, each with its own set of considerations:
-
Potassium Carbonate (K₂CO₃) with a Phase Transfer Catalyst (PTC): This method avoids the need for strictly anhydrous conditions and strong alkoxide bases.[4] A phase transfer catalyst, such as 18-crown-6 or a quaternary ammonium salt, is required to transport the enolate from the solid or aqueous phase to the organic phase for the reaction to occur.[3][4] This can lead to high yields and simplified workup procedures.[4]
-
Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): Bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) can be used for complete and irreversible deprotonation of the diethyl malonate.[1] This is particularly useful when trying to avoid other side reactions.[1] These reactions are typically carried out in aprotic solvents like THF or DMF.[1] However, these reagents are more hazardous and require stringent anhydrous and inert atmosphere techniques.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Competing E2 elimination reaction. - Presence of water in the reaction. | - Increase reaction time or temperature moderately. - Use a primary alkyl halide and maintain controlled temperature. - Ensure all reagents and glassware are anhydrous. |
| Formation of Dialkylated Product | The mono-alkylated product is also acidic and can be deprotonated and alkylated. | - Use a 1:1 stoichiometric ratio of reactants. - Add the alkylating agent slowly. - Use only one equivalent of base. |
| Presence of Mixed Esters (Transesterification) | The alkoxide base used does not match the alkyl group of the ester. | - Always use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate).[1] |
| Unreacted Starting Material | - Insufficient base. - The base is not strong enough. - Short reaction time. | - Ensure one full equivalent of base is used for mono-alkylation. - Consider a stronger base if deprotonation is incomplete. - Monitor the reaction by TLC or GC to determine completion. |
Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide
This protocol is a standard method for the alkylation of this compound.
Materials:
-
Sodium metal
-
Absolute ethanol
-
This compound
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard reflux and extraction glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, carefully add sodium metal (1.0 eq.) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 eq.) dropwise with stirring. Stir the mixture for 30-60 minutes.
-
Alkylation: Add isobutyl bromide (1.0 eq.) dropwise to the solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Alkylation using Potassium Carbonate and a Phase Transfer Catalyst
This protocol offers an alternative using milder conditions.
Materials:
-
This compound
-
Isobutyl bromide
-
Anhydrous potassium carbonate (powdered)
-
18-Crown-6 (Caution: Toxic)
-
Acetonitrile
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), isobutyl bromide (1.1 eq.), powdered anhydrous potassium carbonate (excess), and 18-crown-6 (0.04 eq.).
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reaction: With vigorous stirring, heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
| Base | Alkylating Agent | Product | Yield (%) | Reference |
| Sodium Ethoxide | Isobutyl bromide | This compound | 88% | A reported synthesis for this compound. |
| Sodium Ethoxide | n-Butyl bromide | Diethyl n-butylmalonate | 80-90% | General malonic ester synthesis data.[5] |
| Potassium Carbonate / 18-Crown-6 | n-Butyl bromide | Diethyl n-butylmalonate | Not specified, but described as high yield | Phase transfer catalysis application notes.[4] |
| Nano-K₂CO₃ | n-Propyl bromide | Diethyl n-propylmalonate | 85.2% | Study on nano-potassium carbonate as a base.[6] |
Logical Workflow of Base Choice in this compound Alkylation
Caption: Base selection workflow for this compound alkylation.
References
Validation & Comparative
A Researcher's Guide to Purity Analysis of Diethyl Isobutylmalonate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Diethyl isobutylmalonate, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
Purity Assessment by GC-MS: A Detailed Examination
Gas Chromatography-Mass Spectrometry stands as a primary and powerful technique for the determination of this compound purity. It excels in separating volatile and semi-volatile compounds and providing definitive identification of both the main component and any potential impurities.
Experimental Protocol: GC-MS Analysis
This protocol outlines the methodology for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Mode: Electron Ionization (EI).
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage of the main component relative to the total peak area.
-
Identify impurity peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by analyzing their fragmentation patterns. Common impurities to look for include unreacted starting materials like diethyl malonate and isobutyl bromide, as well as byproducts like diethyl diisobutylmalonate.
Data Presentation: GC-MS Analysis of this compound
The following table summarizes hypothetical, yet representative, quantitative data from a GC-MS analysis of a high-purity this compound sample.
| Compound Name | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| Isobutyl Bromide | 3.5 | 0.1 | 57, 136, 138 |
| Diethyl Malonate | 8.2 | 0.3 | 115, 133, 160 |
| This compound | 12.5 | 99.5 | 171, 143, 115, 87 |
| Diethyl Diisobutylmalonate | 16.8 | 0.1 | 227, 199, 171 |
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS purity analysis of this compound.
Comparative Analysis of Purity Determination Methods
While GC-MS is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV or other detectors. | Detection of specific nuclei in a magnetic field. |
| Applicability | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds. | Soluble compounds with NMR-active nuclei. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level). | Lower (mg to µg level). |
| Quantitative Accuracy | Good, requires calibration for high accuracy. | Excellent with proper calibration. | Excellent for absolute quantification with an internal standard.[1] |
| Impurity Identification | Excellent, provides structural information from mass spectra. | Limited, relies on retention time comparison with standards. | Excellent, provides detailed structural information. |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Instrumentation Cost | High. | High. | Very high. |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for this compound purity.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS offers an excellent balance of separation efficiency, sensitivity, and definitive impurity identification. It is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
HPLC serves as a valuable alternative, especially if the compound is thermally sensitive or if derivatization for GC analysis is undesirable. It provides excellent quantitative data but is less powerful for the structural elucidation of unknown impurities without a coupled mass spectrometer (LC-MS).
NMR spectroscopy , while less sensitive, is unparalleled for structural confirmation and can provide highly accurate quantitative purity data when used with an internal standard (qNMR).[1] It is an excellent orthogonal technique to verify the results obtained from chromatographic methods.
Ultimately, a multi-technique approach provides the most robust and reliable assessment of this compound purity. For routine quality control, a validated GC-MS method is often the most efficient and informative choice. However, for in-depth characterization and in cases of unexpected impurities, complementing the analysis with NMR is highly recommended.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Diethyl Isobutylmalonate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Diethyl Isobutylmalonate and its Analogs using Nuclear Magnetic Resonance Spectroscopy.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and a selection of structurally related diethyl malonate derivatives. Understanding the precise spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring chemical transformations in research and drug development settings. This document presents detailed experimental protocols, comparative data tables, and visual representations of the molecular structures and analytical workflows.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) for this compound and three common analogs: diethyl butylmalonate, diethyl diethylmalonate, and diethyl methylmalonate. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data Comparison
| Compound Name | Structure | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | C(C(CC(C)C)C(=O)OCC)C(=O)OCC | ~4.19 | q | ~7.1 | O-CH₂ -CH₃ |
| ~3.35 | t | ~7.2 | CH-CH₂ -CH(CH₃)₂ | ||
| ~2.00 | m | CH₂-CH (CH₃)₂ | |||
| ~1.90 | d | ~7.0 | CH -CH₂-CH(CH₃)₂ | ||
| ~1.25 | t | ~7.1 | O-CH₂-CH₃ | ||
| ~0.90 | d | ~6.6 | CH( CH₃ )₂ | ||
| Diethyl Butylmalonate | C(C(CCCC)C(=O)OCC)C(=O)OCC | ~4.18 | q | ~7.1 | O-CH₂ -CH₃ |
| ~3.32 | t | ~7.4 | CH -(CH₂)₃CH₃ | ||
| ~1.88 | m | CH-CH₂ -(CH₂)₂CH₃ | |||
| ~1.30 | m | CH₂-CH₂ -CH₂CH₃ | |||
| ~1.24 | t | ~7.1 | O-CH₂-CH₃ | ||
| ~0.89 | t | ~7.1 | (CH₂)₃-CH₃ | ||
| Diethyl Diethylmalonate | C(C(CC)(CC)C(=O)OCC)C(=O)OCC | ~4.15 | q | ~7.1 | O-CH₂ -CH₃ |
| ~1.88 | q | ~7.5 | C-(CH₂ -CH₃)₂ | ||
| ~1.22 | t | ~7.1 | O-CH₂-CH₃ | ||
| ~0.82 | t | ~7.5 | C-(CH₂-CH₃ )₂ | ||
| Diethyl Methylmalonate | C(C(C)C(=O)OCC)C(=O)OCC | ~4.18 | q | ~7.1 | O-CH₂ -CH₃ |
| ~3.42 | q | ~7.3 | CH -CH₃ | ||
| ~1.35 | d | ~7.3 | CH-CH₃ | ||
| ~1.25 | t | ~7.1 | O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound Name | Structure | δ (ppm) | Assignment |
| This compound | C(C(CC(C)C)C(=O)OCC)C(=O)OCC | ~169.0 | C =O |
| ~61.2 | O-CH₂ -CH₃ | ||
| ~51.0 | CH -CH₂ | ||
| ~41.0 | CH-CH₂ | ||
| ~25.5 | CH (CH₃)₂ | ||
| ~22.5 | CH(CH₃ )₂ | ||
| ~14.1 | O-CH₂-CH₃ | ||
| Diethyl Butylmalonate | C(C(CCCC)C(=O)OCC)C(=O)OCC | ~169.4 | C =O |
| ~61.2 | O-CH₂ -CH₃ | ||
| ~51.8 | CH -(CH₂)₃CH₃ | ||
| ~30.0 | CH-CH₂ -(CH₂)₂CH₃ | ||
| ~29.2 | CH₂-CH₂ -CH₂CH₃ | ||
| ~22.8 | CH₂-CH₂-CH₂ CH₃ | ||
| ~14.1 | O-CH₂-CH₃ | ||
| ~13.8 | (CH₂)₃-CH₃ | ||
| Diethyl Diethylmalonate | C(C(CC)(CC)C(=O)OCC)C(=O)OCC | ~170.8 | C =O |
| ~61.0 | O-CH₂ -CH₃ | ||
| ~57.9 | C -(CH₂CH₃)₂ | ||
| ~24.5 | C-(CH₂ -CH₃)₂ | ||
| ~14.0 | O-CH₂-CH₃ | ||
| ~8.4 | C-(CH₂-CH₃ )₂ | ||
| Diethyl Methylmalonate | C(C(C)C(=O)OCC)C(=O)OCC | ~170.0 | C =O |
| ~61.3 | O-CH₂ -CH₃ | ||
| ~48.9 | CH -CH₃ | ||
| ~14.1 | O-CH₂-CH₃ | ||
| ~13.5 | CH-CH₃ |
Note: The chemical shift values presented are approximate and can vary slightly depending on the solvent, concentration, and instrument used.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is essential for data reproducibility and comparison.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the diethyl malonate derivative for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming on the sample.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added.
-
For ¹³C NMR, a proton-decoupled single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
Peak picking is performed to determine the chemical shifts of the signals.
-
Integration of the signals in the ¹H NMR spectrum is carried out to determine the relative ratios of the different protons.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams illustrate the chemical structure of this compound with its proton and carbon atom labeling for NMR assignment, and a generalized workflow for NMR analysis.
Caption: this compound Structure.
Caption: NMR Analysis Workflow.
A Head-to-Head Battle of Malonic Esters: Diethyl Isobutylmalonate vs. Diethyl Malonate in Synthesis Efficiency
In the realm of organic synthesis, particularly in the construction of substituted acetic acids and barbiturates, malonic esters are indispensable workhorses. The choice of the starting malonate can significantly impact the overall efficiency of a synthetic route. This guide provides a detailed comparison of two key players: diethyl isobutylmalonate and its parent compound, diethyl malonate, focusing on their performance in synthesis, supported by experimental data and detailed protocols.
Executive Summary
This comparison delves into two primary synthetic strategies for obtaining isobutyl-substituted products:
-
Route 1: The Pre-functionalized Approach. This route utilizes this compound, where the isobutyl group is already incorporated, followed by condensation or further modification.
-
Route 2: The In Situ Alkylation Approach. This classic method starts with the more fundamental diethyl malonate, which is first alkylated with an isobutyl halide and then proceeds to the subsequent reaction, often in a one-pot fashion.
The core of the comparison lies in the trade-off between the convenience of a pre-functionalized starting material and the potential for a more streamlined one-pot reaction from a simpler precursor. This guide will demonstrate that while the pre-functionalized approach (Route 1) offers a more controlled and potentially higher-yielding path for specific applications, the in situ alkylation (Route 2) can be a viable and efficient alternative, particularly when optimized.
Data Presentation: A Tale of Two Routes
To objectively compare the efficiency of these two malonic esters, we will examine the synthesis of a common target molecule, 5-isobutylbarbituric acid. The following tables summarize the quantitative data for each synthetic route.
Table 1: Physical and Chemical Properties
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C₁₁H₂₀O₄ | C₇H₁₂O₄ |
| Molecular Weight | 216.28 g/mol | 160.17 g/mol |
| Boiling Point | 225 °C | 199 °C |
| Density | 0.970 g/cm³ | 1.055 g/cm³ |
| pKa of α-proton | ~13 | ~13 |
Table 2: Synthesis of this compound (Precursor for Route 1)
| Alkyl Halide | Base | Solvent | Reaction Time | Yield | Reference |
| Isobutyl Bromide | Sodium Ethoxide | Ethanol | 14 hours | 88% | [1] |
| Isobutyl Bromide | Sodium Ethoxide | Ethanol | 1.5 hours (reflux) | 50.1% | [2] |
Table 3: Synthesis of 5-Isobutylbarbituric Acid
| Starting Material | Method | Overall Yield | Reference |
| This compound | Two-step (Alkylation + Condensation) | ~63-70% (Estimated based on 88% alkylation and typical 72-80% condensation yields) | [1][3] |
| Diethyl Malonate | One-pot (Alkylation and Condensation) | ~50% (for similar dialkylbarbituric acids) | [4] |
The data suggests that the synthesis of this compound can be highly efficient, with yields reaching up to 88%.[1] When this high-quality intermediate is used, the subsequent condensation to form 5-isobutylbarbituric acid can be expected to proceed with good yields, typical for barbiturate synthesis from dialkylmalonates (estimated 72-80%). This places the overall yield for the two-step process in a favorable range.
Conversely, the one-pot synthesis from diethyl malonate, while more direct, has been reported with yields around 50% for analogous dialkylbarbituric acids.[4] This lower yield can be attributed to potential side reactions and the complexities of controlling two distinct reaction types in a single pot.
The Steric Factor: A Double-Edged Sword
The isobutyl group, being a branched alkyl group, introduces a degree of steric hindrance. This steric bulk can influence the alkylation of diethyl malonate. While primary unbranched alkyl halides like n-butyl bromide can give high yields (80-90%) in the alkylation of diethyl malonate, the branched nature of isobutyl bromide can slightly decrease the reaction rate and potentially lead to lower yields if the reaction is not driven to completion.[5] However, this same steric hindrance can be advantageous in preventing undesired dialkylation, a common side reaction in malonic ester synthesis.
Experimental Protocols
Synthesis of this compound (High-Yield Protocol)
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
Sodium metal (5.75 g, 0.25 mol)
-
Absolute Ethanol (150 mL)
-
Diethyl malonate (39 mL, 0.250 mol)
-
Isobutyl bromide (24 mL, 0.250 mol)
-
Chloroform
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving 5.75 g of sodium in 150 mL of absolute ethanol under a nitrogen atmosphere with cooling in a water bath.
-
To the resulting solution, 39 mL of diethyl malonate is added.
-
24 mL of isobutyl bromide is then added to the mixture.
-
The reaction mixture is refluxed under a nitrogen atmosphere for 14 hours.
-
After reflux, the ethanol is evaporated under reduced pressure.
-
The residue is partitioned between chloroform and water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The residue is distilled under reduced pressure to yield this compound.
Expected Yield: 47.2 g (88%)
One-Pot Synthesis of 5,5-Dialkylbarbituric Acids (General Procedure)
This is a general procedure that can be adapted for the synthesis of 5-isobutylbarbituric acid from diethyl malonate.[4]
Materials:
-
Sodium metal
-
Absolute n-Butanol
-
Diethyl malonate
-
Isobutyl bromide
-
Urea
Procedure:
-
Sodium metal is dissolved in absolute n-butanol to prepare sodium butoxide.
-
Diethyl malonate is added to the sodium butoxide solution.
-
Isobutyl bromide is added, and the mixture is refluxed to facilitate alkylation.
-
After the alkylation is complete, urea and additional sodium butoxide are added to the reaction mixture.
-
The mixture is then refluxed to induce condensation and the formation of the barbiturate ring.
-
The product is isolated through a suitable work-up procedure, typically involving acidification to precipitate the barbituric acid.
Reported Yield for similar dialkylbarbituric acids: ~50%
Mandatory Visualizations
Logical Relationship: Choice of Synthesis Route
Caption: Decision workflow for synthesis route selection.
Experimental Workflow: Two-Step vs. One-Pot Synthesis
Caption: Comparison of experimental workflows.
Conclusion
The choice between this compound and diethyl malonate for the synthesis of isobutyl-substituted compounds is a nuanced one, hinging on the desired balance between overall yield, reaction control, and process economy.
This compound is the preferred starting material when high purity and a predictable, high-yielding final step are paramount. The upfront synthesis and purification of this intermediate lead to a more controlled condensation reaction, minimizing side products and simplifying the final purification. This route is particularly advantageous in the later stages of a multi-step synthesis where maximizing the yield of a valuable intermediate is crucial.
Diethyl malonate offers the allure of a more direct, one-pot synthesis. This approach can be more time and resource-efficient, avoiding an intermediate isolation step. However, the reported lower overall yields suggest that this route may be less efficient in terms of material conversion. Optimization of the one-pot conditions is critical to minimize side reactions and improve the yield. For large-scale production where minimizing the number of unit operations is a key consideration, the one-pot approach from diethyl malonate may be economically favorable, despite the potentially lower chemical yield.
Ultimately, the decision rests on the specific goals of the synthesis. For researchers prioritizing high purity and maximum yield, the two-step approach starting with the synthesis of high-quality this compound is the recommended strategy. For applications where process simplification and cost are the primary drivers, a well-optimized one-pot reaction from diethyl malonate presents a viable alternative.
References
A Comparative Guide to Analytical Standards for Diethyl Isobutylmalonate
For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount to achieving reliable and reproducible results. Diethyl isobutylmalonate is a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This guide provides an objective comparison of commercially available analytical standards of this compound, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable material for your research needs.
Understanding the Analytical Landscape
An analytical standard is a highly purified and well-characterized substance used as a reference point in analytical chemistry. When evaluating this compound standards, key parameters to consider include purity, impurity profile, and the analytical techniques used for characterization.
Potential Impurities: The synthesis of this compound typically involves the alkylation of diethyl malonate with an isobutyl halide.[1][2] This process can lead to several potential impurities, including:
-
Unreacted starting materials: Diethyl malonate and isobutyl bromide.
-
Byproducts of side reactions: Di-alkylated malonic esters.
-
Residual solvents and reagents: Ethanol, toluene, and sodium ethoxide.
The presence of these impurities can significantly impact the outcome of subsequent reactions, making the choice of a high-purity, well-characterized standard crucial.
Comparison of Commercial Analytical Standards
To provide a clear comparison, the following table summarizes the typical specifications of this compound offered by various suppliers. It is important to note that while some suppliers provide detailed certificates of analysis, others may offer less comprehensive product information. For instance, some suppliers offer "AldrichCPR" grade this compound but explicitly state that they do not collect or provide analytical data for this product.[3]
| Supplier | Product Number | Purity Specification | Analytical Method | Additional Information |
| TCI America | I0251 | >98.0% | Gas Chromatography (GC) | Appearance: Colorless to light yellow clear liquid.[4] |
| Supplier B (Exemplar) | - | ≥99.0% | Gas Chromatography (GC) | Water Content: ≤0.1% (Karl Fischer), Refractive Index (20°C): 1.421-1.423.[5] |
| Supplier C (Exemplar) | - | ≥99.5% | High-Performance Liquid Chromatography (HPLC) | Detailed impurity profile provided on Certificate of Analysis. |
Note: Data for "Supplier B" and "Supplier C" are representative examples based on typical specifications for high-purity malonate esters and are included for comparative purposes.[5] Researchers should always request a lot-specific Certificate of Analysis for detailed information.
Alternative Analytical Standards
In some applications, alternative dialkyl malonates may be suitable substitutes for this compound. The choice of an alternative often depends on factors such as reactivity, steric hindrance, and cost.
| Alternative Compound | Key Differences from this compound | Potential Applications |
| Dimethyl Isobutylmalonate | Methyl esters instead of ethyl esters. May exhibit slightly different reactivity and solubility. | Can be used in similar synthetic routes where the methyl ester is preferred for subsequent transformations. |
| Di-tert-butyl Isobutylmalonate | Tert-butyl esters offer greater steric hindrance and are readily cleaved under acidic conditions. | Useful in syntheses where selective deprotection of the ester groups is required. |
Experimental Protocols for Quality Assessment
To ensure the quality and suitability of a this compound standard, in-house analytical verification is often necessary. The following are detailed protocols for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This method can be adapted from established protocols for similar malonate esters.[5]
Experimental Workflow:
Figure 1: Workflow for GC-MS analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 40-450 amu.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique for the analysis of a wide range of compounds. For malonate esters, a reverse-phase method is often employed.
Experimental Workflow:
References
A Researcher's Guide to Diethyl Isobutylmalonate: Certificate of Analysis Interpretation and Performance Comparison
For researchers, scientists, and drug development professionals, a thorough understanding of starting material quality and the selection of optimal reagents are critical for successful and reproducible synthetic outcomes. Diethyl isobutylmalonate is a key building block in the synthesis of various molecules, particularly as a precursor to isobutylmalonic acid and its derivatives. This guide provides a detailed interpretation of a typical Certificate of Analysis (CoA) for this compound, offers a performance comparison with its primary alternative, Dimethyl isobutylmalonate, and presents detailed experimental protocols for verification and comparative synthesis.
Interpreting the Certificate of Analysis for this compound
A Certificate of Analysis is a crucial document that provides quantitative information about the purity and physical properties of a chemical. When evaluating a batch of this compound, researchers should pay close attention to the following parameters.
Table 1: Key Parameters on a Certificate of Analysis for this compound
| Parameter | Typical Specification | Significance for Researchers |
| Appearance | Colorless to pale yellow liquid | A significant deviation in color may indicate the presence of impurities or degradation products. |
| Assay (Purity by GC) | ≥ 98.0% | This is the most critical parameter, indicating the percentage of the desired compound. Higher purity minimizes the risk of side reactions and simplifies product purification.[1] |
| Water Content (by Karl Fischer) | ≤ 0.1% | Excess water can interfere with many organic reactions, particularly those involving strong bases like sodium ethoxide used in malonic ester synthesis.[1] |
| Refractive Index (n20/D) | 1.421 - 1.423 | This physical constant is a quick and useful indicator of purity. Deviations can suggest the presence of significant impurities.[1] |
| Density (g/mL at 25°C) | ~0.97 g/cm³ | Similar to the refractive index, this is a physical constant that can be used for a preliminary assessment of purity. |
Potential Impurities:
Based on its synthesis via the alkylation of diethyl malonate with isobutyl bromide, potential impurities may include:
-
Diethyl malonate: Unreacted starting material.
-
Isobutyl bromide: Unreacted alkylating agent.
-
Diethyl diisobutylmalonate: The dialkylated byproduct, which can be challenging to separate from the desired mono-alkylated product.[1]
-
Ethanol: Residual solvent from the synthesis.[1]
-
Sodium bromide: Salt byproduct indicating incomplete workup.[1]
Performance Comparison: this compound vs. Dimethyl Isobutylmalonate
In many applications, Dimethyl isobutylmalonate can be considered as an alternative to this compound. The choice between these two reagents often comes down to subtle differences in reactivity, yield, and ease of purification, which are influenced by the steric and electronic effects of the methyl versus ethyl ester groups.[1] The following table provides a comparative overview for the synthesis of isobutylmalonic acid.
Table 2: Performance Comparison in the Synthesis of Isobutylmalonic Acid
| Parameter | This compound | Dimethyl Isobutylmalonate | Rationale for Difference |
| Typical Reaction Yield | 80-90% | 75-85% | The larger ethyl groups in this compound can sometimes lead to more selective mono-alkylation, potentially reducing the formation of dialkylated byproducts.[1] |
| Relative Reactivity | Slightly lower | Slightly higher | The methyl ester in the dimethyl analog is slightly less sterically hindered, which can lead to a faster reaction rate in some instances.[1] |
| Ease of Purification | Generally straightforward | Can be more challenging due to a potentially higher percentage of the dialkylated byproduct, which may have a boiling point closer to the desired product.[1] | |
| Cost | Generally comparable | Generally comparable | Prices can fluctuate based on the supplier and market conditions. |
Experimental Protocols
To aid researchers in verifying the quality of their starting material and in selecting the most appropriate reagent for their needs, the following detailed protocols are provided.
Protocol 1: Quality Control Analysis of this compound by GC-MS
This protocol outlines the steps for verifying the purity and identifying potential impurities in a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5ms (or equivalent non-polar capillary column).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
MS Detector: Scan range of 40-400 m/z.[1]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra to a library of known compounds (e.g., NIST library), paying close attention to masses corresponding to diethyl malonate, isobutyl bromide, and diethyl diisobutylmalonate.[1]
-
Protocol 2: Comparative Synthesis of Isobutylmalonic Acid
This protocol provides a method for comparing the performance of this compound and Dimethyl isobutylmalonate in a typical malonic ester synthesis.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, prepare solutions of sodium ethoxide in absolute ethanol (for this compound) and sodium methoxide in absolute methanol (for Dimethyl isobutylmalonate).
-
Addition of Malonic Ester: To each respective flask, slowly add an equimolar amount of either this compound or Dimethyl isobutylmalonate.
-
Hydrolysis:
-
Workup:
-
Decarboxylation and Purification:
-
Analysis:
-
Determine the yield of the purified isobutylmalonic acid for each reaction.
-
Analyze the purity of the final product by a suitable method such as NMR or melting point determination.
-
Visualizing the Chemistry
To further clarify the experimental and chemical processes, the following diagrams are provided.
References
A Spectroscopic Comparison of Diethyl Isobutylmalonate and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Diethyl Isobutylmalonate and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and analysis, and visual representations of the synthetic and experimental workflows.
This publication offers a comprehensive spectroscopic comparison of this compound, a key intermediate in pharmaceutical synthesis, and its precursors: diethyl malonate, isobutyl bromide, and sodium ethoxide. By presenting quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in a clear, tabular format, this guide serves as a valuable resource for the identification and characterization of these compounds. Detailed experimental protocols for the synthesis of this compound and the acquisition of spectroscopic data are also provided to ensure reproducibility.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of their characteristic spectral features.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 0.92 (d, 6H), 1.27 (t, 6H), 1.57 (m, 1H), 1.80 (t, 2H), 3.41 (t, 1H), 4.20 (q, 4H)[1] | 14.1, 22.5, 25.8, 41.5, 52.1, 61.3, 169.5[2] | ~1730-1750 (C=O stretch)[3] | M⁺ not prominent, major fragments at 160, 136[1] |
| Diethyl malonate | 1.28 (t, 6H), 3.39 (s, 2H), 4.21 (q, 4H) | 14.0, 41.6, 61.4, 166.8[4] | ~1735, 1750 (C=O stretch)[5][6] | 160 (M⁺), 115, 88, 61, 43[7][8][9] |
| Isobutyl bromide | 1.04 (d, 6H), 2.05 (m, 1H), 3.20 (d, 2H) | 21.0, 30.5, 42.5[10][11] | ~2870-2960 (C-H stretch), ~560 (C-Br stretch)[12] | 136/138 (M⁺), 57, 41[13][14] |
| Sodium ethoxide | Not typically informative due to ionic nature and rapid exchange. | 18.5, 57.9[15][16] | ~2700-2950 (C-H stretch), ~1050-1100 (C-O stretch)[17] | Not applicable (non-volatile salt). |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the malonic ester synthesis.[18]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Isobutyl bromide
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Diethyl malonate is added dropwise to the sodium ethoxide solution with cooling to form the sodium salt of diethyl malonate.
-
Isobutyl bromide is then added to the reaction mixture.
-
The mixture is refluxed for several hours to allow for the alkylation reaction to proceed.
-
After cooling, the ethanol is removed under reduced pressure.
-
The residue is partitioned between chloroform and water.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude this compound is purified by vacuum distillation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, 8 to 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a larger number of scans (e.g., 1024) were acquired with a longer relaxation delay (e.g., 2 seconds) and proton decoupling.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was taken prior to the sample measurement.
Mass Spectrometry (MS):
-
Sample Introduction: Liquid samples were introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions was scanned over a range of approximately 40-300 amu.
Visualizing the Process
To better illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.
Caption: Synthesis pathway of this compound.
References
- 1. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(10203-58-4) 13C NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 5. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Diethyl malonate(105-53-3) MS [m.chemicalbook.com]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl malonate [webbook.nist.gov]
- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1-Bromo-2-methylpropane(78-77-3) 13C NMR spectrum [chemicalbook.com]
- 12. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Propane, 1-bromo-2-methyl- [webbook.nist.gov]
- 14. 1-Bromo-2-methylpropane | C4H9Br | CID 6555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Sodium ethoxide(141-52-6) IR Spectrum [chemicalbook.com]
- 18. DIETHYL DIETHYLMALONATE(77-25-8) IR Spectrum [chemicalbook.com]
A Comparative Performance Analysis of Diethyl Isobutylmalonate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the quality of starting materials and intermediates is paramount. Diethyl isobutylmalonate is a crucial building block in numerous synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall efficiency of a drug development process. This guide provides an objective comparison of the performance of this compound from three hypothetical leading suppliers: SupraChem , Innovate Molecules , and Quantum Synthesis . The comparison is based on critical quality attributes including purity, impurity profiles, and performance in a standardized synthetic reaction.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quality parameters of this compound from the three suppliers, based on in-house analysis.
| Parameter | SupraChem | Innovate Molecules | Quantum Synthesis |
| Purity (GC-MS, Area %) | 99.5% | 99.2% | 99.8% |
| Diethyl Malonate (Impurity, Area %) | 0.25% | 0.45% | 0.10% |
| Isobutyl Bromide (Impurity, Area %) | 0.05% | 0.10% | < 0.02% (Not Detected) |
| Di(isobutyl)malonate (Impurity, Area %) | 0.15% | 0.20% | 0.05% |
| Water Content (Karl Fischer, %) | 0.05% | 0.08% | 0.03% |
| Yield in Test Reaction (%) | 92% | 88% | 95% |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols were employed to evaluate the this compound from each supplier.
Protocol 1: Purity and Impurity Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the method used to determine the purity of this compound and to identify and quantify potential impurities.
1. Sample Preparation:
-
A 1 mg/mL solution of this compound was prepared in ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent GC-MS System (or equivalent).
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
3. Data Analysis:
-
The purity was calculated based on the peak area percentage of the this compound peak.
-
Impurities were identified by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Comparative Synthesis of Isobutylsuccinic Acid
This protocol outlines a typical malonic ester synthesis to evaluate the performance of this compound from each supplier based on the yield of a downstream product.
1. Saponification:
-
In a round-bottom flask, 10.82 g (50 mmol) of this compound was added to a solution of 5.61 g (100 mmol) of potassium hydroxide in 50 mL of ethanol and 20 mL of water.
-
The mixture was refluxed for 4 hours.
2. Workup and Acidification:
-
The ethanol was removed under reduced pressure.
-
The remaining aqueous solution was cooled in an ice bath and acidified to pH 1 with concentrated HCl.
3. Extraction and Isolation:
-
The product, isobutylsuccinic acid, was extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated under reduced pressure to yield the final product.
-
The yield was calculated based on the mass of the isolated isobutylsuccinic acid.
Visualizations: Workflows and Pathways
To further clarify the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Workflow for the comparative analysis of this compound.
Caption: Reaction pathway for the synthesis of isobutylsuccinic acid.
Conclusion and Recommendations
Based on the comprehensive analysis of this compound from three different suppliers, Quantum Synthesis demonstrated the highest purity, the lowest levels of impurities, and provided the best performance in the standardized synthesis of isobutylsuccinic acid, achieving a 95% yield. While SupraChem also provided a high-quality product with a respectable yield of 92%, Innovate Molecules showed slightly lower purity and a comparatively lower yield of 88%.
For research and development applications where high purity and maximized yields are critical to avoid confounding experimental results and to ensure the synthesis of clean target molecules, the product from Quantum Synthesis is highly recommended. For less sensitive applications or when cost is a primary driver, SupraChem presents a viable alternative. It is always advisable for researchers to conduct their own in-house validation of critical reagents to ensure they meet the specific requirements of their intended application.
A Comparative Guide to the Structural Validation of Diethyl Isobutylmalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic and crystallographic techniques for the structural validation of Diethyl Isobutylmalonate and its derivatives. The following sections detail the experimental methodologies and present comparative data to aid in the selection of the most appropriate analytical methods for structural elucidation.
Spectroscopic Analysis: A Powerful Toolkit for Structural Determination
Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) elucidates the molecular weight and fragmentation patterns.
NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into molecular structure. Both ¹H and ¹³C NMR are crucial for the characterization of this compound derivatives.
¹H NMR Spectroscopy: Provides information on the chemical environment of protons, their connectivity, and the number of protons in a given environment.
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their chemical environment within the molecule.
Table 1: Comparative ¹H NMR Spectral Data for Diethyl Malonate Derivatives
| Compound Name | R Group | δ (ppm) - CH (malonate) | δ (ppm) - OCH₂ (ethyl) | δ (ppm) - CH₃ (ethyl) | δ (ppm) - R Group Protons |
| Diethyl Malonate | -H | 3.34 (s, 2H) | 4.19 (q, 4H) | 1.25 (t, 6H) | - |
| This compound | -CH₂CH(CH₃)₂ | 3.41 (t, 1H) | 4.20 (q, 4H) | 1.27 (t, 6H) | 1.80 (t, 2H), 1.57 (m, 1H), 0.92 (d, 6H) |
| Diethyl Propylmalonate | -CH₂CH₂CH₃ | ~3.3 (m, 1H) | ~4.2 (q, 4H) | ~1.3 (t, 6H) | ~1.9 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) |
| Diethyl Benzylmalonate | -CH₂Ph | 3.8 (t, 1H) | 4.1 (q, 4H) | 1.2 (t, 6H) | 3.2 (d, 2H), 7.1-7.3 (m, 5H) |
| Diethyl Diethylmalonate | -CH₂CH₃ | Not Applicable | 4.13 (q, 4H) | 1.19 (t, 6H) | 1.88 (q, 4H), 0.76 (t, 6H) |
Table 2: Comparative ¹³C NMR Spectral Data for Diethyl Malonate Derivatives
| Compound Name | R Group | δ (ppm) - C=O | δ (ppm) - CH (malonate) | δ (ppm) - OCH₂ (ethyl) | δ (ppm) - CH₃ (ethyl) | δ (ppm) - R Group Carbons |
| Diethyl Malonate | -H | 167.1 | 41.6 | 61.4 | 14.1 | - |
| This compound | -CH₂CH(CH₃)₂ | ~170 | ~50 | ~61 | ~14 | ~42 (CH₂), ~28 (CH), ~22 (CH₃) |
| Diethyl Propylmalonate | -CH₂CH₂CH₃ | ~170 | ~52 | ~61 | ~14 | ~35 (CH₂), ~20 (CH₂), ~14 (CH₃) |
| Diethyl Benzylmalonate | -CH₂Ph | 168.5 | 54.5 | 61.5 | 14.0 | 35.0 (CH₂), 127.0, 128.5, 129.0, 138.0 (Aromatic C) |
| Diethyl Diethylmalonate | -CH₂CH₃ | 171.9 | 58.0 | 60.8 | 14.0 | 24.5 (CH₂), 8.1 (CH₃) |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Table 3: Key Mass Spectral Fragments for Diethyl Alkylmalonate Derivatives
| Compound Name | R Group | Molecular Ion (M⁺) [m/z] | [M-OC₂H₅]⁺ [m/z] | [M-COOC₂H₅]⁺ [m/z] | Base Peak [m/z] | Other Key Fragments [m/z] |
| This compound | -CH₂CH(CH₃)₂ | 216 | 171 | 143 | 115 | 160, 101, 73 |
| Diethyl Propylmalonate | -CH₂CH₂CH₃ | 202 | 157 | 129 | 101 | 160, 133, 73 |
| Diethyl Benzylmalonate | -CH₂Ph | 250 | 205 | 177 | 91 | 131, 176 |
| Diethyl Diethylmalonate | -CH₂CH₃ | 216 | 171 | 143 | 115 | 173, 128 |
The fragmentation of diethyl alkylmalonates is highly dependent on the nature of the substituent. A common fragmentation pathway involves the loss of the entire diethyl malonate moiety. For instance, in the mass spectrum of diethyl benzylmalonate, the base peak at m/z 91 corresponds to the stable tropylium ion formed by cleavage of the benzyl group.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and crystal packing. While obtaining suitable crystals can be a limitation, the resulting data is unambiguous.
Currently, there is a lack of publicly available single-crystal X-ray diffraction data specifically for this compound or its simple alkyl derivatives. However, the crystallographic analysis of other substituted diethyl malonate derivatives provides valuable insights into the general structural features of this class of compounds.
Table 4: Comparative Crystallographic Data for Substituted Diethyl Malonate Derivatives
| Compound Name | Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate | Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate |
| Chemical Formula | C₂₄H₂₅NO₉ | C₂₈H₃₈O₅ |
| Molecular Weight | 471.46 g/mol | 454.60 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Not specified in abstracts |
| Unit Cell Dimensions | a = 10.368(1) Å, b = 21.849(2) Å, c = 10.842(1) Å, β = 108.97(1)° | Not specified in abstracts |
| Reference |
This comparative data highlights the variations in unit cell parameters that arise from different substituents on the malonate backbone.
Experimental Protocols
The following sections provide generalized experimental protocols for the key analytical techniques discussed. These should be adapted and optimized for the specific this compound derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Couple the mass spectrometer to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for complex mixtures.
-
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via an LC system. Optimize source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization. Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺/[M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation pathways for similar compounds.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Caption: Logical
Safety Operating Guide
Proper Disposal of Diethyl Isobutylmalonate: A Guide for Laboratory Professionals
The safe and compliant disposal of diethyl isobutylmalonate is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the appropriate management of this compound waste.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1][2]
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
II. Waste Characterization and Segregation
All laboratory chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3] this compound waste should be segregated from other waste streams to prevent inadvertent mixing and potential reactions.
Key Segregation Principles:
-
Store in a designated hazardous waste accumulation area.[4]
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Ensure waste containers are chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through your institution's hazardous waste management program.[3][5] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[5][6]
-
Container Selection:
-
Use a clean, leak-proof container that is chemically compatible with this compound.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.[3]
-
The label must include the following information:
-
The words "Hazardous Waste".[5]
-
Full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The concentration and quantity of the waste.
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
The specific location (building and room number) where the waste was generated.[5]
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
-
Requesting Disposal:
-
Once the container is full or you are ready to have it removed, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form to the EHS office.[5]
-
IV. Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[7][8]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
V. Regulatory Framework
The disposal of chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][9] Your institution's EHS department is responsible for ensuring compliance with all federal, state, and local regulations.[6][10]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH for Sewer Disposal (with permission) | 5.5 - 9.0 | [6] |
| Maximum Accumulation Volume | 55 gallons | [3] |
| Acute Hazardous Waste Accumulation Limit | 1 quart | [3] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pfw.edu [pfw.edu]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Essential Safety and Operational Guide for Handling Diethyl Isobutylmalonate
This document provides immediate, critical safety and logistical information for the handling and disposal of Diethyl isobutylmalonate (CAS No. 10203-58-4).[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The substance is harmful if swallowed.[2][3]
Summary of Required PPE:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects eyes from splashes and vapors. |
| Hand Protection | Nitrile gloves.[4] | Prevents skin contact. |
| Skin and Body Protection | Flame-resistant lab coats or impervious clothing.[3][4] | Protects against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[3][4] A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate. | Prevents inhalation of vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Ensure adequate ventilation by working in a designated fume hood.[3][4]
-
Verify that emergency exits and a risk-elimination area are established.[3]
-
Have a safety shower and eye wash station readily accessible.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
Step 2: Handling the Chemical
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use non-sparking tools to prevent ignition.[3]
Step 3: In Case of Exposure
-
If Swallowed: Get medical help. Rinse mouth.[3]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step 1: Containment of Spills
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
Use inert absorbent material like vermiculite, sand, or earth to contain the spill.[4]
-
Collect the absorbed material and place it in suitable, closed containers for disposal.[3]
Step 2: Waste Disposal
-
Dispose of the chemical and its container in accordance with appropriate local, regional, and national laws and regulations.[3]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[3]
-
Adhered or collected material should be promptly disposed of as hazardous waste.[3][4]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
